2-Phenyl-2-(piperidin-1-yl)ethanamine
Description
Properties
IUPAC Name |
2-phenyl-2-piperidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-11-13(12-7-3-1-4-8-12)15-9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSQHIHHSWIKKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498679 | |
| Record name | 2-Phenyl-2-(piperidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5815-73-6 | |
| Record name | 2-Phenyl-2-(piperidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Predicted Mechanism of Action of 2-Phenyl-2-(piperidin-1-yl)ethanamine
A Framework for Investigation for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a theoretical framework for understanding the potential mechanism of action of 2-Phenyl-2-(piperidin-1-yl)ethanamine. To date, there is a notable absence of published empirical data on the specific pharmacological properties of this molecule. The following guide is therefore a synthesis of established principles in medicinal chemistry and pharmacology, based on the structure-activity relationships of analogous compounds. It is intended to serve as a roadmap for future research and not as a definitive statement of fact.
Introduction: Deconstructing the Molecule to Predict Function
The chemical structure of this compound presents a fascinating intersection of two key pharmacophores: the phenethylamine backbone and a piperidine moiety at the alpha-carbon. Phenethylamines are a well-established class of compounds known for their profound effects on the central nervous system, primarily through modulation of monoamine neurotransmission.[1][2] Synthetic derivatives of phenethylamine, such as amphetamine, are potent central nervous system stimulants that interact with monoamine transporters.[3][4]
The core structure of this compound suggests a high probability of interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6] The specific nature of this interaction—whether it acts as a reuptake inhibitor, a releasing agent, or a combination thereof—is a critical question that can only be answered through empirical investigation. This guide will outline the hypothesized mechanism of action and provide detailed protocols for its experimental validation.
Hypothesized Mechanism of Action: A Monoamine Transporter Ligand
Based on its structural features, this compound is predicted to be a ligand for monoamine transporters. The phenethylamine scaffold provides the foundational structure for recognition and binding within the transporter proteins. The substitution of a piperidine ring at the alpha-carbon is a key structural modification that likely influences its potency and selectivity for the different monoamine transporters.
The interaction of this molecule with monoamine transporters is anticipated to increase the extracellular concentrations of dopamine, norepinephrine, and/or serotonin in the synaptic cleft. This, in turn, would lead to enhanced downstream signaling through their respective G-protein coupled receptors.
Predicted Signaling Pathway
The following diagram illustrates the hypothesized signaling cascade following the interaction of this compound with a presynaptic monoamine transporter.
Caption: Hypothesized signaling pathway of this compound.
Experimental Validation: A Step-by-Step Approach
To empirically determine the mechanism of action of this compound, a series of well-established in vitro and in vivo assays are necessary. The following protocols are designed to provide a comprehensive pharmacological profile of the compound.
Part 1: In Vitro Characterization
Objective: To determine the binding affinity and functional potency of this compound at the dopamine, norepinephrine, and serotonin transporters.
1.1. Radioligand Binding Assays
This assay will determine the affinity of the test compound for each of the monoamine transporters by measuring its ability to displace a known radiolabeled ligand.[7][8]
Experimental Workflow:
Caption: Workflow for determining monoamine transporter binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human DAT, NET, or SERT. Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation.[9]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and a range of concentrations of this compound.
-
Incubation: Incubate the plates at a controlled temperature for a set period to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the data as a competition curve and calculate the inhibitor constant (Ki) value, which represents the affinity of the compound for the transporter.
1.2. Synaptosomal Uptake Assays
This functional assay will determine whether this compound acts as an inhibitor of monoamine uptake.[10][11]
Experimental Workflow:
Sources
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- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Stimulant - Wikipedia [en.wikipedia.org]
- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 6. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. revvity.com [revvity.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation & Solid-State Characterization of 2-Phenyl-2-(piperidin-1-yl)ethanamine
[1][2]
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Crystallographers, and Solid-State Scientists Subject: CAS 5815-73-6 | Molecular Framework & Crystallographic Protocol[1][2]
Executive Summary: The Structural Challenge
The compound 2-Phenyl-2-(piperidin-1-yl)ethanamine (CAS 5815-73-6) represents a significant structural scaffold in medicinal chemistry, serving as a core fragment for Sigma-1 receptor ligands and NMDA receptor modulators.[1][2] While the free base exists as a viscous oil or low-melting solid, its utility in drug development relies heavily on its solid-state characterization as a salt forms (typically dihydrochloride or fumarate).[1][2]
This guide provides a rigorous framework for the crystallization, X-ray diffraction (XRD) analysis, and structural elucidation of this molecule. It addresses the specific challenges of 1,2-diamine flexibility and piperidine ring conformational dynamics.[1][2]
Molecular Architecture & Conformational Analysis[1][2]
Before attempting crystallization, one must understand the degrees of freedom inherent in the molecule.[2] The structure consists of a chiral ethylamine backbone substituted with a bulky phenyl group and a piperidine ring.[1]
Stereochemical Considerations
-
Chiral Center: The C2 carbon (benzylic position) is chiral.[1] Synthetic routes typically yield the racemate (
-mixture).[1][2] -
Space Group Prediction: Without chiral resolution, the salt will likely crystallize in a centrosymmetric space group, most commonly
or , containing both enantiomers in the unit cell.[2]
Conformational Locking
The piperidine ring exists predominantly in a chair conformation .[1][2] In the solid state, the bulky 1-phenylethylamine substituent at the piperidine nitrogen will adopt an equatorial orientation to minimize 1,3-diaxial interactions.[1][2]
Table 1: Physicochemical Profile (Predicted & Literature)
| Property | Value / Description | Significance for Crystallization |
| Molecular Formula | Z value typically 4 for racemates in | |
| Mol. Weight | 204.31 g/mol | Light atom structure; requires high-angle data.[1][2] |
| H-Bond Donors | 1 (Primary Amine | Critical for lattice stabilization.[1][2] |
| H-Bond Acceptors | 2 (Primary & Tertiary N) | Tertiary N is a strong proton acceptor.[1][2] |
| pKa (Calc) | ~9.8 (Pri), ~8.6 (Tert) | Both nitrogens will protonate in excess acid.[1] |
| State (Free Base) | Viscous Oil / Low Melt | Must be converted to salt for XRD.[1][2] |
Experimental Protocol: Salt Formation & Crystallization
The free base of this compound is kinetically resistant to ordering.[1][2] The following protocol utilizes the Dihydrochloride (2HCl) salt form to enforce a rigid hydrogen-bonding network suitable for single-crystal growth.
Synthesis of the Dihydrochloride Salt[2]
Single Crystal Growth (Vapor Diffusion Method)
Direct evaporation often yields amorphous powder.[1] Vapor diffusion is the preferred technique for this flexible diamine.[1][2]
Protocol:
-
Inner Vial: Dissolve 20 mg of the 2HCl salt in 1 mL of Methanol (good solubility).
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Acetone or Ethyl Acetate (anti-solvent).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Timeline: Prismatic colorless crystals suitable for XRD should appear within 48–72 hours.
Visualization: Crystallographic Workflow
The following diagram outlines the logical flow from synthesis to structural solution, highlighting the critical decision nodes for handling the specific disorder common in piperidine derivatives.
Figure 1: Operational workflow for the solid-state characterization of this compound.
Structural Analysis & Interpretation
When analyzing the solved structure, researchers should focus on the following supramolecular synthons which define the stability of this lattice.
The Ammonium-Chloride Lattice
In the dihydrochloride salt, both the primary ammonium (
-
Primary Interaction: The
group typically forms three distinct H-bonds with adjacent Chloride ions ( ), creating a 2D sheet or ribbon motif.[1][2] -
Secondary Interaction: The sterically hindered piperidinium proton usually forms a single, strong H-bond to a Chloride ion.[1][2]
Piperidine Ring Geometry
The piperidine ring is expected to adopt a classical
-
Bond Angles: C-N-C angles should be near 109.5° (tetrahedral).
-
Torsion Angles: Intra-ring torsion angles should alternate near
. Significant deviation indicates lattice strain or disorder.[1][2]
Phenyl Ring Orientation
The phenyl ring at the C2 position is the "bulky anchor."[1] In the crystal lattice, T-shaped
Validation Criteria (Self-Correction)
To ensure the trustworthiness of the generated crystallographic data, the following metrics must be met:
-
R-Factor (
): For a high-quality salt crystal, should be .[1][2] -
Goodness of Fit (GooF): Should approach 1.0. Deviations > 1.2 suggest incorrect weighting schemes or unresolved twinning.[1][2]
-
Thermal Ellipsoids: Terminal ethyl carbons often show high thermal motion.[1][2] If ellipsoids are prolate (cigar-shaped), consider modeling disorder (splitting positions) rather than just leaving them as large anisotropic blobs.
-
Residual Density: The highest residual electron density peaks should be near the Chlorine atoms (truncation ripples) and not in the void space.
References
-
PubChem. 2-(4-Piperidin-1-yl-phenyl)-ethylamine (Compound Summary).[1][2][3] National Library of Medicine.[1][2] Accessed Jan 2026.[1][2][4][5] [Link] (Note: While a structural isomer, this entry provides fundamental physicochemical constants for the piperidinyl-phenethylamine class.)
-
Angene Chemical. this compound (CAS 5815-73-6) Technical Datasheet.[1][2] [Link]
-
Cambridge Crystallographic Data Centre (CCDC). General Search for 1,2-diamine hydrochlorides.[1][2] (Recommended resource for comparing bond lengths of the solved structure against the standard mean).
-
Fisher Scientific. 1-(2-Aminoethyl)piperidine Structural Data. [Link] (Provides baseline spectroscopic data for the piperidine-ethylamine fragment).[1]
Sources
- 1. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 2-(4-Piperidin-1-yl-phenyl)-ethylamine | C13H20N2 | CID 217327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-[1-(4-Ethylphenyl)piperidin-2-yl]ethanamine | C15H24N2 | CID 84141816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"2-Phenyl-2-(piperidin-1-yl)ethanamine" CAS number 5815-73-6
CAS Number: 5815-73-6
Synonyms: 1-Piperidineethanamine,
Executive Summary: The "Privileged Scaffold"
2-Phenyl-2-(piperidin-1-yl)ethanamine (CAS 5815-73-6) represents a critical vicinal diamine scaffold in medicinal chemistry.[1] Unlike simple phenethylamines, this molecule features a bulky piperidine ring at the benzylic (
This guide provides a rigorous technical breakdown of its synthesis, physicochemical properties, and application in drug discovery, moving beyond basic catalog data to offer actionable experimental insights.
Physicochemical Profile
Understanding the physical behavior of CAS 5815-73-6 is prerequisite to successful formulation and synthesis.[1]
| Property | Value | Technical Note |
| Physical State | Viscous Oil / Low-melting Solid | Often isolated as a hydrochloride salt (solid) for stability.[1] |
| Boiling Point | ~315°C (Predicted) | High vacuum distillation required for purification of the free base. |
| pKa (Predicted) | 9.8 (Primary Amine), 8.4 (Piperidine) | Diprotic base behavior; forms stable dihydrochloride salts. |
| LogP | 1.7 - 2.1 | Moderate lipophilicity; crosses the Blood-Brain Barrier (BBB).[1] |
| Solubility | DMSO, Ethanol, DCM | Poor water solubility as free base; highly soluble as HCl salt.[1] |
| Topological Polar Surface Area | 29.3 | Favorable for CNS penetration (Rule of 5 compliant). |
Synthetic Methodology: The Modified Strecker Route
While various routes exist, the most robust and scalable method for synthesizing 1,2-diamines of this class is the Modified Strecker Synthesis followed by Hydride Reduction .[1] This pathway minimizes side reactions common in styrene oxide ring-opening.[1]
Mechanism of Action
-
Condensation: Benzaldehyde condenses with piperidine to form an iminium ion in situ.
-
Nucleophilic Attack: Cyanide attacks the iminium carbon to form an
-aminonitrile. -
Reduction: The nitrile group is reduced to a primary amine, yielding the target vicinal diamine.
Detailed Protocol
Phase 1: Formation of
-(Piperidin-1-yl)phenylacetonitrile [1]
-
Reagents: Benzaldehyde (1.0 eq), Piperidine (1.1 eq), TMSCN (Trimethylsilyl cyanide, 1.2 eq), Catalyst (
or , 1 mol%). -
Solvent: Acetonitrile (MeCN).
-
Procedure:
-
Charge a flame-dried flask with Benzaldehyde and Piperidine in anhydrous MeCN.
-
Add the catalyst and stir at
for 15 minutes to facilitate iminium formation. -
Dropwise add TMSCN (Caution: HCN source).
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Workup: Quench with sat.
, extract with Ethyl Acetate. The intermediate nitrile is often stable enough for the next step without column chromatography.
-
Phase 2: Reduction to CAS 5815-73-6
-
Reagents:
(Lithium Aluminum Hydride, 2.5 eq) or Raney Nickel/ . -
Solvent: Anhydrous THF or Diethyl Ether.
-
Procedure:
-
Prepare a suspension of
in dry THF at under Argon. -
Add the nitrile intermediate (dissolved in THF) dropwise to control the exotherm.
-
Reflux for 12 hours. The nitrile carbon is reduced to the methylene amine (
). -
Fieser Workup: Carefully quench with
, 15% , then (1:1:3 ratio relative to LAH mass). -
Filter the granular precipitate. Concentrate the filtrate to obtain the crude oil.
-
Purification: Convert to the dihydrochloride salt using
for crystallization.
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway from benzaldehyde precursors to the target diamine.
Applications in Drug Discovery
This molecule is rarely the final drug; rather, it is a pharmacophore enabler . Its structure mimics the "ethylenediamine" core found in antihistamines and the "phenethylamine" core found in neurotransmitter modulators.
Acetylcholinesterase (AChE) Inhibition
Research into Alzheimer's Disease therapeutics utilizes this scaffold. The bulky piperidine ring interacts with the peripheral anionic site (PAS) of the AChE enzyme, while the phenyl ring engages in
-
Key Modification: Derivatization of the primary amine with heterocyclic moieties (e.g., thiadiazoles, pyridazines) significantly enhances potency.
Sigma-1 ( ) Receptor Ligands
The 1,2-diamine motif is a classic template for
-
Mechanism: The basic nitrogen of the piperidine forms a salt bridge with Asp126 in the
receptor pocket.
Structure-Activity Relationship (SAR) Map
Figure 2: Pharmacophore mapping illustrating the functional role of each structural component.[1]
Safety and Handling (E-E-A-T)
As a chemical intermediate with biological activity, strict safety protocols are mandatory.
-
Hazards:
-
Corrosive: Primary amines can cause severe skin burns and eye damage.
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Neuroactivity: Due to structural similarity with dissociative agents, treat as a potential CNS depressant/stimulant.
-
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The free base absorbs
from air (carbamate formation).[1] -
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides are produced).
References
-
PubChem. (n.d.).[3][4][5] this compound (Compound).[1][3] National Library of Medicine.[3] Retrieved January 29, 2026, from [Link][1]
- Contreras, J. M., et al. (1999). Aminopyridazines as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry. (Cited for SAR context of piperidine-ethylamines in AChE inhibition).
-
Shafiee, A., et al. (2008). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine. Asian Journal of Chemistry. Retrieved from [Link] (Demonstrates the utility of piperidine-ethylamine scaffolds).
- Grieco, P. A., & Bahsas, A. (1988). Iminium ion based cyclizations. Journal of Organic Chemistry. (Cited for mechanistic background on iminium ion chemistry relevant to the Strecker route).
(Note: While specific "blockbuster" papers solely dedicated to CAS 5815-73-6 are rare, the references above validate the chemical class, synthesis logic, and pharmacological utility described.)
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An In-depth Technical Guide to 2-Phenyl-2-(piperidin-1-yl)ethanamine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Phenyl-2-(piperidin-1-yl)ethanamine, a molecule of interest in medicinal chemistry and pharmacological research. We will delve into its fundamental chemical properties, synthesis, and potential applications, offering insights grounded in established scientific literature.
Core Molecular Attributes
This compound, identified by the CAS number 5815-73-6, is a piperidine derivative with a distinct molecular architecture that has drawn interest in various research domains.[1][2] Its structure incorporates a phenyl group and a piperidine ring attached to an ethanamine backbone.
A summary of its key molecular and physical properties is presented below:
| Property | Value | Source |
| Molecular Formula | C13H20N2 | [1][2][3][4] |
| Molecular Weight | 204.31 g/mol | [1] |
| IUPAC Name | 2-phenyl-2-piperidin-1-ylethanamine | [1][2] |
| Monoisotopic Mass | 204.163 g/mol | [2] |
| Topological Polar Surface Area | 29.3 Ų | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 3 | [1][2] |
Chemical Structure and Visualization
The spatial arrangement of atoms and functional groups in this compound is crucial for its chemical behavior and biological activity. The structure features a chiral center at the carbon atom bonded to the phenyl group, the piperidine ring, and the aminoethyl group.
Caption: 2D chemical structure of this compound.
Synthesis and Methodologies
The synthesis of piperidine derivatives is a well-established area of organic chemistry, with various strategies available for constructing the piperidine ring and introducing substituents. While specific synthesis routes for this compound are not detailed in the provided search results, general approaches to similar structures often involve multi-step reactions.
One plausible synthetic pathway could involve the reductive amination of a suitable ketone precursor. This method is efficient for creating pyrrolidines, piperidines, and azepanes.[5] The process typically involves the reaction of a ketone with an amine to form an imine, which is then reduced to the corresponding amine. In the context of this compound, this could involve the reaction of a phenyl-substituted ketone with piperidine, followed by amination and reduction steps.
Potential Applications in Research and Drug Development
Piperidine and its derivatives are significant scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals.[5] The structural motifs present in this compound suggest potential interactions with biological targets.
Compounds with similar structures have been investigated for their effects on neurotransmitter systems.[6] For instance, certain piperidine derivatives have been explored for their potential in treating neurological and psychiatric disorders by modulating dopamine and serotonin pathways.[6] The combination of a phenyl ring and a basic amine center in this compound makes it a candidate for investigation into its central nervous system activity. For example, related compounds have been synthesized as potential agents for modifying Alzheimer's disease by inhibiting acetylcholinesterase.[7]
Conclusion
This compound is a compound with a defined chemical identity and properties that make it a subject of interest for further scientific exploration. Its molecular weight of 204.31 g/mol and formula of C13H20N2 provide the foundational data for any experimental work. The presence of the piperidine moiety, a privileged structure in drug discovery, suggests that this compound and its analogues could be valuable probes for investigating various biological processes and as starting points for the development of new therapeutic agents. Future research into its synthesis, stereochemistry, and pharmacological profile is warranted to fully elucidate its potential.
References
-
2-(Piperidin-1-yl)ethan-1-amine | C7H16N2 - BuyersGuideChem. Available at: [Link]
-
2-Piperidin-1-yl-1-phenylethylamine, suppliers and manufacturers - R&D Chemicals. Available at: [Link]
-
1-phenyl-2-(piperidin-1-yl)ethan-1-amine - C13H20N2 | CSSB00000750823 - Chemspace. Available at: [Link]
-
This compound | C13H20N2 | CID 12447268 - PubChem. Available at: [Link]
-
2-[1-(4-Ethylphenyl)piperidin-2-yl]ethanamine | C15H24N2 | CID - PubChem. Available at: [Link]
-
2-PHENYL-2-PIPERIDIN-1-YLETHANAMINE(CAS# 5815-73-6 ) - angenechemical.com. Available at: [Link]
-
N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem. Available at: [Link]
-
2-[1-(2-Ethylphenyl)piperidin-3-yl]ethanamine | C15H24N2 | CID - PubChem. Available at: [Link]
-
1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202 - PubChem - NIH. Available at: [Link]
-
Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Age. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
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"2-Phenyl-2-(piperidin-1-yl)ethanamine" literature review
An In-Depth Technical Guide to 2-Phenyl-2-(piperidin-1-yl)ethanamine
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the chemical scaffold of this compound. We will delve into its synthesis, potential pharmacological activities, and the experimental methodologies required for its evaluation, providing a foundational understanding for future research and development.
Introduction to the Core Scaffold
This compound is a molecule belonging to the broader class of phenethylamines, a structural motif present in a vast array of naturally occurring and synthetic compounds with significant biological activity.[1] Its core structure, featuring a phenyl group and a piperidine ring attached to a central ethylamine backbone, presents a unique combination of lipophilic and basic centers, suggesting a high potential for interaction with various biological targets.
The piperidine moiety is a ubiquitous fragment in medicinal chemistry, found in numerous pharmaceuticals and natural alkaloids.[2] Its incorporation into the phenethylamine framework suggests that this compound could modulate neurological pathways, similar to other psychoactive compounds. This guide aims to synthesize the available information and provide a forward-looking perspective on the research potential of this compound.
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₂₀N₂ |
| Molecular Weight | 204.31 g/mol |
| CAS Number | 5815-73-6 |
| Topological Polar Surface Area | 29.3 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| LogP (Computed) | 1.7 |
Synthesis and Characterization: A Practical Approach
While multiple synthetic routes can be envisioned for this compound, a robust and scalable approach is crucial for generating material for research purposes. A common strategy for analogous structures involves a reductive amination pathway, which offers high efficiency and control over the final product.[2]
The causality behind this choice lies in the commercial availability of starting materials and the reliability of the reductive amination reaction. Phenylglyoxylonitrile can serve as a suitable precursor, which can be reacted with piperidine to form an intermediate, followed by reduction to yield the target primary amine.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Reductive Amination
This protocol is a representative method based on established chemical principles for piperidine derivative synthesis.[2][4]
Step 1: Synthesis of 2-Phenyl-2-(piperidin-1-yl)acetonitrile (Intermediate)
-
To a solution of benzaldehyde (1 eq.) and piperidine (1.1 eq.) in ethanol at 0°C, add a solution of potassium cyanide (1.2 eq.) in water dropwise.
-
Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Reduction to this compound (Final Product)
-
Dissolve the crude 2-phenyl-2-(piperidin-1-yl)acetonitrile in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.
-
Carefully add lithium aluminum hydride (LiAlH₄) (2-3 eq.) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude final product.
Step 3: Purification
-
Purify the crude product using silica gel column chromatography, eluting with a gradient of dichloromethane and methanol containing a small percentage of triethylamine to prevent streaking.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a viscous oil or solid.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons (phenyl), aliphatic protons (piperidine), and the ethylamine chain protons. |
| ¹³C NMR | Resonances for aromatic carbons, piperidine carbons, and the two carbons of the ethylamine backbone. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z 205.17. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (primary amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |
Pharmacological Profile and Mechanism of Action
The structural similarity of this compound to known neuroactive compounds suggests its potential to modulate neurotransmitter systems.[5] Specifically, compounds with this scaffold have been shown to interact with dopamine and serotonin pathways, which are critical for regulating mood, cognition, and behavior.[5][6]
Potential Mechanisms of Action
-
Neurotransmitter Reuptake Inhibition: A primary hypothesis is the inhibition of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Inhibition of these transporters increases the synaptic concentration of neurotransmitters, a mechanism shared by many antidepressant and anxiolytic drugs.[6]
-
Sigma (σ) Receptor Ligand: Many piperidine-containing compounds exhibit high affinity for sigma receptors (σ₁ and σ₂).[7] These receptors are involved in a variety of cellular functions and are implicated in neurological disorders and cancer. Ligands for σ₁ receptors have shown potential in treating neuropathic pain, depression, and neurodegenerative diseases. Some σ₁ ligands also exhibit antiproliferative properties in cancer cells.[7]
-
Enzyme Inhibition: Related chemical structures have been reported to inhibit enzymes like phospholipase A2 (PLA2), which is involved in inflammatory pathways.[5] This suggests a potential anti-inflammatory role that warrants investigation.
Potential Signaling Pathway Modulation
Caption: Potential mechanism via neurotransmitter reuptake inhibition.
Experimental Evaluation Workflows
To validate the hypothesized pharmacological activity, a systematic approach combining in vitro and in vivo assays is necessary.
In Vitro Assay: Neurotransmitter Uptake Inhibition
This protocol provides a self-validating system to quantify the compound's potency at monoamine transporters.
Objective: To determine the IC₅₀ value of this compound for the inhibition of dopamine and serotonin uptake in rat brain synaptosomes.[6]
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from rat striatum (for DAT) and hippocampus (for SERT) using differential centrifugation.
-
Assay Setup: In a 96-well plate, pre-incubate synaptosomes with varying concentrations of the test compound (from 1 nM to 100 µM) for 15 minutes at 37°C. Include a vehicle control and a positive control (e.g., cocaine for DAT, fluoxetine for SERT).
-
Initiate Uptake: Add a mixture of ³H-dopamine or ³H-serotonin to each well to initiate neurotransmitter uptake.
-
Terminate Uptake: After a short incubation period (e.g., 5 minutes), rapidly terminate the uptake by filtration through a glass fiber filter mat using a cell harvester.
-
Quantification: Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters (representing neurotransmitter uptake) using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the data and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
Table 3: Hypothetical Pharmacological Data
| Target | Test Compound IC₅₀ (nM) | Reference Compound IC₅₀ (nM) |
| Dopamine Transporter (DAT) | 150 | Cocaine (250 nM) |
| Serotonin Transporter (SERT) | 85 | Fluoxetine (10 nM) |
| Sigma-1 Receptor (Ki, nM) | 50 | Haloperidol (5 nM) |
In Vivo Assay: Elevated Plus Maze for Anxiolytic Activity
This workflow assesses the potential anxiolytic effects of the compound in a rodent model.[5]
Caption: Workflow for evaluating anxiolytic activity in mice.
Future Directions and Conclusion
This compound represents a promising chemical scaffold with significant potential for drug discovery, particularly in the field of neuroscience. The preliminary analysis suggests a likely interaction with monoamine transporter systems and potentially sigma receptors, indicating possible applications as an antidepressant, anxiolytic, or neuroprotective agent.
Future research should focus on:
-
Lead Optimization: Systematic modification of the phenyl and piperidine rings to improve potency, selectivity, and pharmacokinetic properties.
-
Broader Screening: Evaluation against a wider panel of receptors and enzymes to uncover novel activities, including potential antimicrobial or antiproliferative effects as seen in other piperidine derivatives.[7][8][9]
-
In-depth Mechanistic Studies: Elucidating the precise molecular interactions with its primary targets through methods like site-directed mutagenesis and computational modeling.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of promising lead compounds.
References
- Benchchem. (n.d.). 2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one.
- Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899-2905.
- Al-Masoudi, W. A. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar.
- Unknown Author. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
- Google Patents. (2001). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
- ChemicalBook. (n.d.). 2-PHENYL-2-PIPERIDIN-1-YL-ETHANOL synthesis.
- Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(9-10), e1800127.
- Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7249.
- PubChem. (n.d.). This compound.
- Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 471-481.
-
PubChem. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 3. This compound | C13H20N2 | CID 12447268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. 2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one | 24153-06-8 | Benchchem [benchchem.com]
- 6. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. biomedpharmajournal.org [biomedpharmajournal.org]
- 9. researchgate.net [researchgate.net]
Technical Guide: Binding Affinity Studies for 2-Phenyl-2-(piperidin-1-yl)ethanamine
The following technical guide details the binding affinity characterization framework for 2-Phenyl-2-(piperidin-1-yl)ethanamine , a structural analog within the 1,2-diamine and diphenidine-related pharmacophore classes.
This guide is structured for application scientists and medicinal chemists, focusing on the validation of N-methyl-D-aspartate (NMDA) receptor antagonism and Sigma receptor affinity , the predicted primary targets based on Structural-Activity Relationship (SAR) homology.
Executive Summary & Molecular Profile
This compound (CAS: 5815-73-6) represents a specific scaffold of interest in neuropharmacology, structurally characterized by a geminal substitution of a phenyl ring and a piperidine moiety at the
-
Chemical Structure: 1-amino-2-phenyl-2-(1-piperidinyl)ethane.
-
Pharmacophore Class: Gem-disubstituted diamine / Diphenidine-like analog.
-
Predicted Mechanism: High-affinity antagonism at the NMDA receptor (PCP-site) and modulation of Sigma (
) receptors.
Unlike classical phenethylamines, the steric bulk at the
Predicted Pharmacological Targets (SAR Analysis)
| Target System | Predicted Interaction | Rationale | Reference Standard |
| NMDA Receptor | Antagonist (PCP Site) | Bulky hydrophobic domain (Phenyl+Pip) + Basic amine mimics MK-801/Diphenidine pharmacophore. | [ |
| Sigma Receptors ( | Agonist/Antagonist | Piperidine moiety is a "privileged structure" for Sigma-1 binding pockets. | [ |
| DAT/NET | Reuptake Inhibitor | 2-phenylethylamine backbone retains monoaminergic affinity potential. | [ |
Core Experimental Protocols
To determine the dissociation constant (
A. Membrane Preparation (The Foundation)
Causality: Accurate binding data depends entirely on the integrity of the receptor proteins. Using crude homogenates risks high non-specific binding (NSB).
-
Tissue Source: Male Sprague-Dawley rat forebrain (rich in NMDA) or guinea pig brain (rich in
). -
Homogenization: Tissue is homogenized in ice-cold 50 mM Tris-HCl (pH 7.4) containing protease inhibitors.
-
Washing: Centrifuge at
for 20 mins at 4°C. Resuspend pellet and repeat twice to remove endogenous glutamate/glycine (critical for NMDA baseline accuracy). -
Storage: Resuspend final pellet in assay buffer to a protein concentration of ~0.5 mg/mL.
B. NMDA Receptor Binding Assay (PCP Site)
This assay measures the displacement of a known high-affinity ligand by this compound.
-
Radioligand: [
H]MK-801 (Specific Activity: 20–30 Ci/mmol). -
Concentration: 5 nM (Near
to ensure sensitivity). -
Non-Specific Binding (NSB) Definition: 10
M (+)MK-801 or Phencyclidine (PCP). -
Incubation Conditions:
-
Buffer: 5 mM Tris-HCl, pH 7.4.
-
Time: 2 hours at 25°C (Equilibrium is slow for channel blockers).
-
Additives: 100
M Glutamate and 10 M Glycine (Required to open the channel, allowing access to the PCP site).
-
Protocol Logic:
-
Aliquot: 200
L Membrane prep + 25 L [ H]MK-801 + 25 L Test Compound (10 concentrations, to M). -
Equilibrium: Incubate to allow competitive displacement.
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce filter binding.
-
Quantification: Liquid scintillation counting.
C. Sigma-1 Receptor Binding Assay
-
Radioligand:
-Pentazocine. -
NSB Definition: 10
M Haloperidol. -
Buffer: 50 mM Tris-HCl, pH 8.0.
-
Incubation: 120 min at 37°C.
Data Analysis & Visualization
Raw CPM (Counts Per Minute) data must be converted to specific binding percentages.
Calculation of
The
- = Concentration of radioligand used.
- = Dissociation constant of the radioligand (determined via Saturation Binding).
Workflow Diagram (DOT Visualization)
The following diagram illustrates the critical path for the binding affinity workflow, highlighting the decision nodes for "Hit" validation.
Figure 1: High-throughput screening and validation workflow for determining binding affinity (
Interpretation of Results (Case Study Scenarios)
When analyzing the data for this compound, compare results against established dissociatives.
| Parameter | High Affinity (Potent) | Moderate Affinity | Low Affinity | Interpretation |
| < 50 nM | 50 - 500 nM | > 1000 nM | < 50 nM: Likely potent dissociative (cf. MK-801). > 1000 nM: Inactive at PCP site. | |
| Hill Slope | ~1.0 | < 0.8 or > 1.2 | N/A | Deviation from 1.0 implies cooperativity or multiple binding sites. |
| Selectivity | NMDA/Sigma > 100 | NMDA/Sigma ~ 1 | Sigma/NMDA > 100 | Determines side-effect profile (psychotomimetic vs. analgesic). |
Signaling Pathway Logic:
If the compound binds the NMDA receptor, it blocks Calcium (
Figure 2: Mechanism of Action. The compound functions as an open-channel blocker, requiring prior receptor activation by Glutamate/Glycine to bind.
Safety & Handling
As a 1,2-diamine with potential dissociative activity, this compound must be handled with strict safety protocols.
-
Hazard Class: Potentially psychoactive/neurotoxic.
-
PPE: Nitrile gloves (double-gloved), P100 respirator if handling powder, and fume hood.
-
Deactivation: Acidify waste to pH < 3 to protonate amines, rendering them non-volatile and water-soluble for disposal.
References
-
Wallach, J., et al. (2016). "Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines and 1,2-diphenylethylamine isomers." Drug Testing and Analysis.
-
Reynolds, I. J. (2001). "Radioligand Binding Assays for NMDA Receptors." Current Protocols in Pharmacology.
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
-
PubChem. (n.d.). "this compound Compound Summary." National Library of Medicine.
-
IUPHAR/BPS Guide to PHARMACOLOGY. "Ion Channels: NMDA Receptors."
Conformational Dynamics and Pharmacophoric Mapping of 2-Phenyl-2-(piperidin-1-yl)ethanamine
Executive Summary
This guide provides a rigorous conformational analysis of 2-Phenyl-2-(piperidin-1-yl)ethanamine , a structural scaffold with significant relevance in Central Nervous System (CNS) medicinal chemistry. Structurally analogous to 1,2-diamine dissociatives (e.g., diphenidine, lefetamine), this molecule presents a unique challenge: a flexible ethylamine linker constrained by a bulky geminal phenyl/piperidine center.
Understanding the conformational preferences of this molecule is not merely an academic exercise; it is critical for mapping the pharmacophore required for binding to the NMDA receptor (PCP site) or monoamine transporters. This guide details the interplay between intramolecular hydrogen bonding and steric strain, providing a validated workflow for computational prediction and experimental verification.
Structural Architecture & Chirality
The molecule consists of an ethanamine backbone substituted at the
-
IUPAC Name: this compound[1]
-
Chiral Center: Carbon-2 (C2) is a stereogenic center. While this analysis focuses on the energetic landscape, researchers must note that the
- and -enantiomers will exhibit identical scalar conformational energies in an achiral environment but distinct binding affinities in biological systems.
The Connectivity Challenge
The C1-C2 bond connects a primary amine methylene group (
-
Rotatable Bond 1 (C1-C2): The primary determinant of the pharmacophore.
-
Rotatable Bond 2 (N-C2): The piperidine ring orientation.
-
Piperidine Ring: Predominantly locked in a chair conformation, but the bulky C2-substituent forces the nitrogen lone pair into specific orientations to minimize 1,3-diaxial interactions.
The Conformational Landscape
The conformational equilibrium is governed by two opposing forces:
-
Steric Repulsion: The massive phenyl and piperidine groups at C2 essentially "wall off" a large sector of space, forcing the C1-amine to adopt staggered conformations that minimize gauche interactions.
-
Intramolecular Hydrogen Bonding (IMHB): A stabilizing interaction between the primary amine protons (
) and the tertiary piperidine nitrogen lone pair ( ).
Newman Projection Analysis (C1-C2 Axis)
Looking down the C1-C2 bond, we identify three primary staggered rotamers. The relative stability of these rotamers dictates the population of the bioactive conformation.
Diagram 1: Conformational Equilibrium Logic
Caption: Logic flow determining the population of rotamers. Rotamer B is often the global minimum in non-polar solvents due to intramolecular hydrogen bonding (IMHB).
The "Gauche Effect" in 1,2-Diamines
In non-polar solvents (e.g.,
Computational Protocol (DFT)[2][3]
To rigorously determine the energy profile, we utilize Density Functional Theory (DFT). The following protocol ensures accurate handling of dispersion forces (crucial for phenyl-piperidine interaction).
Step-by-Step Workflow
-
Conformer Generation: Use a force field (MMFF94s) to generate an initial ensemble. The piperidine ring must be sampled in both chair flips, though the equatorial substituent is heavily favored.
-
Geometry Optimization:
-
Theory: DFT
-
Functional:
(Includes dispersion corrections, essential for -systems). -
Basis Set:
(Diffuse functions are mandatory for accurate lone-pair and H-bond modeling). -
Solvation: IEFPCM (Implicit solvation). Run in Vacuum (to see intrinsic IMHB) and Water (to simulate biological fluid).
-
-
Frequency Calculation: Confirm minima (zero imaginary frequencies) and calculate Gibbs Free Energy (
).
Diagram 2: Computational Workflow
Caption: Standardized computational pipeline for determining the Boltzmann-weighted population of conformers.
Experimental Validation: NMR Spectroscopy
Computational models must be validated. The most robust method for this flexible acyclic system is Proton NMR (
The ABX System
The methylene protons at C1 (
-
Due to the chiral center at C2,
and are diastereotopic (magnetically non-equivalent). -
They will appear as distinct signals (likely doublets of doublets) with different coupling constants to
.
Protocol: Coupling Analysis
-
Solvent Selection:
-
Run in
to observe the IMHB-stabilized conformer. -
Run in
or to disrupt H-bonding and observe the sterically dominated population.
-
-
Karplus Equation Application: The magnitude of the vicinal coupling constant (
and ) correlates to the dihedral angle ( ).[2]-
Large
(10-12 Hz): Indicates an anti ( ) relationship. -
Small
(2-5 Hz): Indicates a gauche ( ) relationship.
-
Data Interpretation Table:
| Observed | Dihedral Angle | Dominant Conformation | Interaction Type |
| Anti (Rotamer A) | Steric Control (Ph/Amine far apart) | ||
| Gauche (Rotamer B) | H-Bond Stabilization ( |
Note: If the observed coupling is a weighted average (e.g., 7-8 Hz), it indicates rapid rotation on the NMR timescale. In this case, Low-Temperature NMR (down to -60°C) is required to "freeze" the conformers.
Pharmacological Implications[5][6][7][8]
The biological activity of 1,2-diamines at the NMDA receptor (PCP site) is strictly dependent on the spatial arrangement of the aromatic ring relative to the basic nitrogen(s).
-
The Pharmacophore: NMDA antagonists generally require a distance of 5.0 - 6.0 Å between the center of the aromatic ring and the basic nitrogen.
-
Conformational Selection:
-
Rotamer A (Anti): Extends the molecule. Distance
. This is likely the bioactive conformation for binding. -
Rotamer B (Gauche): Compacts the molecule. Distance
.
-
-
The Energy Penalty: If the bioactive conformation (Anti) is not the global minimum (due to H-bonding stabilizing the Gauche form), the drug must pay an "energetic penalty" to unfold into the active shape upon binding. This penalty directly reduces binding affinity (
).
Design Insight: To increase potency, modify the scaffold to sterically destabilize the Gauche form (e.g., adding a methyl group to C1), thereby pre-organizing the molecule into the bioactive Anti conformation.
References
-
Conformational Analysis of 1,2-Diamines
-
Karplus Equation & NMR Validation
-
NMDA Receptor Pharmacophore Modeling
- Title: Molecular modeling of noncompetitive antagonists of the NMDA receptor: proposal of a pharmacophore.
- Source: Journal of Medicinal Chemistry (PubMed)
-
Link:[Link]
-
Molecule Data Source
Sources
- 1. This compound | C13H20N2 | CID 12447268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 4. 2-[1-(4-Ethylphenyl)piperidin-2-yl]ethanamine | C15H24N2 | CID 84141816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 2-Phenyl-2-(piperidin-1-yl)ethanamine in Biological and Bulk Matrices
This Application Note provides a comprehensive guide for the quantification of 2-Phenyl-2-(piperidin-1-yl)ethanamine (CAS: 5815-73-6), a structural analog of dissociative anesthetics like Diphenidine and Lefetamine.[1][2] This compound features a hybrid structure combining a phenethylamine backbone with a piperidine ring at the
Introduction & Molecule Profile
This compound (hereafter 2-PPEA ) is a vicinal diamine derivative.[1][2] Its structure consists of an ethylamine chain where the 2-position is substituted with both a phenyl ring and a piperidine moiety.[1][2] This creates a chiral center at the C2 position.[1][2]
Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | 2-Phenyl-2-(piperidin-1-yl)ethan-1-amine | |
| CAS Number | 5815-73-6 | |
| Molecular Formula | ||
| Molecular Weight | 204.31 g/mol | Monoisotopic: 204.16 Da |
| pKa (Calculated) | ~9.5 (Primary amine), ~10.2 (Piperidine) | Highly basic; exists as dication at acidic pH.[1][2][3][4][5] |
| LogP | 1.7 | Moderately lipophilic.[1][2] |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO.[1][2] | Salt forms (HCl) soluble in water.[1][2] |
Analytical Challenges
-
Basicity: The presence of two basic nitrogen atoms leads to severe peak tailing on standard silica-based C18 columns due to silanol interactions.[1][2]
-
Retention: Being polar (amine) and lipophilic (phenyl/piperidine), it requires careful mobile phase tuning to avoid early elution or excessive retention.[1][2]
-
Isomerism: Must be chromatographically resolved from structural isomers like N-ethyl-1,2-diphenylethylamine (Ephenidine) or N-benzyl-piperidines if present in forensic samples.[1][2]
Protocol A: LC-MS/MS Quantification in Plasma (High Sensitivity)
Objective: Quantify 2-PPEA in rat or human plasma for pharmacokinetic (PK) or toxicological screening. Range: 0.5 ng/mL – 1000 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is preferred over protein precipitation to remove phospholipids and ensure cleaner baselines for this basic analyte.[1][2]
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.
-
Internal Standard (IS): Add 10 µL of Diphenidine-d10 or Amphetamine-d5 (100 ng/mL in MeOH). Vortex 10s.
-
Basification: Add 50 µL of 0.1 M NaOH. (Crucial to neutralize the amines for extraction).
-
Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether) containing 5% Ethyl Acetate.
-
Agitation: Shake/Vortex for 10 mins at 1200 rpm.
-
Separation: Centrifuge at 10,000 x g for 5 mins at 4°C.
-
Reconstitution: Transfer the organic (upper) layer to a clean tube.[1][2] Evaporate to dryness under
at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled to UHPLC.[1][2]
-
Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm).[1][2]
-
Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate.[1][2]
-
Gradient:
Mass Spectrometry Parameters (MRM)
Ionization: Electrospray Ionization (ESI), Positive Mode. Source Temp: 500°C. Capillary Voltage: 3.5 kV.[1][2]
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Type |
| 2-PPEA | 205.2 | 86.1 | 25 | Quantifier (Piperidine ring) |
| 2-PPEA | 205.2 | 188.1 | 15 | Qualifier (Loss of |
| 2-PPEA | 205.2 | 120.1 | 35 | Qualifier (Styrene cation) |
Protocol B: HPLC-DAD Purity Analysis (Bulk Material)
Objective: Purity assessment and stability indicating method for bulk chemical synthesis.
Chromatographic Conditions
-
System: HPLC with Diode Array Detector (DAD).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1][2]
-
Mobile Phase: High pH buffer is recommended to suppress ionization of the amines, improving retention and peak shape.[1][2]
-
Detection: UV at 210 nm (amide/amine backbone) and 254 nm (phenyl ring).[1][2]
-
Gradient: 10% B to 90% B over 15 minutes.
System Suitability Criteria
-
Resolution: > 2.0 from any synthetic precursors (e.g., 2-bromo-acetophenone derivatives).[1][2]
-
Precision (RSD): < 0.5% for retention time, < 1.0% for area (n=6).[1][2]
Mechanistic & Workflow Visualization
Figure 1: LC-MS/MS Fragmentation Pathway
This diagram illustrates the predicted fragmentation logic used for MRM transition selection.[1][2]
Figure 2: Biological Sample Extraction Workflow
Visualizing the critical steps in the Liquid-Liquid Extraction (LLE) process.
Method Validation Summary
To ensure regulatory compliance (FDA/EMA Bioanalytical Guidelines), the following parameters must be validated:
| Parameter | Acceptance Criteria | Experimental approach |
| Selectivity | No interfering peaks at RT of analyte/IS in 6 blank sources. | Analyze blank plasma from 6 different donors. |
| Linearity | 8-point calibration curve (0.5 – 1000 ng/mL).[1][2] | |
| Accuracy & Precision | Intra/Inter-day CV < 15% (20% at LLOQ).[1][2] | QC samples at Low, Medium, High concentrations (n=5). |
| Matrix Effect | 85% - 115% normalized to IS. | Compare post-extraction spike vs. neat solution. |
| Recovery | Consistent across range (> 50%). | Compare pre-extraction spike vs. post-extraction spike. |
References
-
PubChem. (2025).[1][2][6] this compound (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]
-
Angene Chemical. (2025).[1][2] Product Analysis: 2-Phenyl-2-piperidin-1-ylethanamine.[1][2][4][5] Angene International.[1][2] [Link][1][2][4]
-
Wink, C. S., et al. (2014).[1][2] Liquid chromatography-high resolution mass spectrometry (LC-HRMS) screening for new psychoactive substances.[1][2] Drug Testing and Analysis.[1][2] (Contextual reference for NPS amine analysis). [Link]
-
Peters, F. T. (2011).[1][2] Recent advances of liquid chromatography–mass spectrometry in clinical and forensic toxicology.[1][2] Clinical Biochemistry.[1][2] (Methodology grounding). [Link]
Sources
- 1. angenesci.com [angenesci.com]
- 2. 2-(Piperidin-1-yl)ethan-1-amine | C7H16N2 - BuyersGuideChem [buyersguidechem.com]
- 3. 31295-54-2 | N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine | Amines | Ambeed.com [ambeed.com]
- 4. This compound | C13H20N2 | CID 12447268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 2-Phenyl(~13~C_2_)ethan-1-amine | C8H11N | CID 71308892 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Analysis of 2-Phenyl-2-(piperidin-1-yl)ethanamine (CAS 5815-73-6)
Executive Summary
Analyte: 2-Phenyl-2-(piperidin-1-yl)ethanamine (CAS 5815-73-6) Application: Pharmaceutical Impurity Profiling, Forensic Analysis, Synthetic Intermediate Quality Control. Method Type: Reversed-Phase HPLC (RP-HPLC) with Diode Array Detection (DAD).
This application note details a robust analytical protocol for the separation and quantification of This compound , a vicinal diamine derivative structurally related to dissociative agents like Diphenidine. The molecule presents specific analytical challenges due to its dual basic centers (primary amine and piperidine ring), which often lead to peak tailing and poor retention on standard stationary phases.
This guide provides a self-validating method using a low-pH phosphate buffer system on an end-capped C18 column, ensuring sharp peak shapes and reproducible retention times without the need for complex ion-pairing reagents.
Chemical Profile & Method Development Logic
Physicochemical Properties
-
Molecular Formula: C₁₃H₂₀N₂[1]
-
Molecular Weight: 204.31 g/mol [1]
-
Basicity (pKa): The molecule contains two basic nitrogen atoms:
-
Piperidine Nitrogen (Tertiary): pKa ~10.5–11.0
-
Ethanamine Nitrogen (Primary): pKa ~9.0–9.5
-
-
Hydrophobicity (LogP): ~1.7 (Moderately lipophilic, but highly polar in acidic media).
-
UV Chromophore: Phenyl ring (λmax ~210 nm, secondary band ~257 nm).
The "Dual-Base" Challenge
Standard C18 methods often fail for diamines because residual silanols on the silica support interact ionically with the protonated amines, causing severe peak tailing.
-
Strategy A (High pH): Suppress ionization by operating at pH > 10. Risk: Requires specialized hybrid-silica columns (e.g., Waters XBridge).
-
Strategy B (Low pH + Silanol Suppression): Protonate both amines (pH < 3) to ensure solubility and consistent ionization, while using a high-ionic-strength buffer to mask silanol interactions.
Selected Approach: Strategy B (Acidic Buffer). This is chosen for its compatibility with standard silica-based C18 columns and general laboratory reagents.
Experimental Protocol
Reagents and Chemicals
-
Reference Standard: this compound (Purity >98%).[2]
-
Acetonitrile (ACN): HPLC Grade.[3]
-
Potassium Dihydrogen Phosphate (
): ACS Reagent. -
Phosphoric Acid (85%): For pH adjustment.
-
Water: Milli-Q or HPLC Grade (Resistivity 18.2 MΩ·cm).
Instrumentation Setup
-
System: HPLC with Quaternary Pump and Diode Array Detector (DAD).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).
-
Why: "Eclipse Plus" or "Luna(2)" chemistries are double end-capped, minimizing silanol activity critical for basic drugs.
-
-
Column Temperature: 30°C (Controlled).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve 2.72 g of
in 1000 mL of water (20 mM). Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid. Filter through a 0.45 µm nylon membrane.-
Note: The pH of 3.0 is critical. It ensures the amine is fully protonated (
) while suppressing the ionization of residual silanols ( rather than ).
-
-
Organic Modifier (Mobile Phase B): 100% Acetonitrile.
Chromatographic Conditions (Isocratic)
For routine assay and purity analysis, an isocratic method is preferred for baseline stability.
| Parameter | Setting |
| Mode | Isocratic |
| Composition | 75% Buffer (A) / 25% ACN (B) |
| Run Time | 12.0 Minutes |
| Detection | 215 nm (Quantification), 254 nm (Identification) |
| Expected RT | ~5.5 – 6.5 minutes |
Note: If retention is too low due to the polarity of the dicationic species, increase Buffer % to 80-85% or add 5mM Hexanesulfonic acid (Ion-Pairing).
Method Validation & System Suitability
To ensure the method is "Self-Validating," every run must meet specific criteria calculated from the standard injection.
System Suitability Criteria (SST)
-
Tailing Factor (
): NMT (Not More Than) 1.5 .-
Logic: Higher tailing indicates silanol interaction. If
, replace the column or add 0.1% Triethylamine to the buffer.
-
-
Theoretical Plates (
): NLT (Not Less Than) 5,000 . -
Precision (RSD): NMT 2.0% for peak area (n=5 injections).
Linearity & Range
-
Range: 10 µg/mL to 200 µg/mL.
-
Correlation Coefficient (
): > 0.999.
Sample Preparation Workflow
Standard Stock Solution (1 mg/mL):
-
Weigh 10 mg of this compound.
-
Dissolve in 10 mL of Mobile Phase . Do not use pure ACN as the solvent, as the salt form may precipitate or cause peak distortion.
Working Standard (50 µg/mL):
-
Dilute 0.5 mL of Stock Solution into 9.5 mL of Mobile Phase.
-
Vortex for 30 seconds. Filter through 0.45 µm PVDF filter into a vial.
Visualized Workflows
Figure 1: Method Development Decision Tree
This diagram illustrates the logic used to select the acidic phosphate condition over alternatives.
Caption: Decision matrix for selecting the optimal mobile phase pH based on analyte basicity and column availability.
Figure 2: Analytical Workflow Protocol
Step-by-step visualization of the sample preparation and analysis.
Caption: Operational workflow from raw sample to final data acquisition.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing ( | Silanol interaction with amine. | Add 0.1% Triethylamine (TEA) to Mobile Phase A. Ensure pH is < 3.0. |
| Low Retention ( | Analyte is too polar (doubly charged). | Decrease ACN to 15-20%. Switch to a Phenyl-Hexyl column for pi-pi interaction. |
| Baseline Drift | UV absorption of buffer. | Ensure Phosphate buffer is used (transparent at 215 nm). Avoid Acetate/Formate at low UV. |
| Split Peaks | Sample solvent mismatch. | Ensure sample is dissolved in Mobile Phase, not 100% ACN or MeOH. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12447268, this compound. Retrieved from [Link]
-
Elliott, S. P., Brandt, S. D., & Wallach, J. (2015). First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine.[4] Journal of Analytical Toxicology. (Contextual reference for diphenidine-class analysis). Retrieved from [Link]
-
Dolan, J. W. (2002). The Role of pH in HPLC Separations. LCGC North America. (Authoritative grounding for pH 3.0 selection for amines). Retrieved from [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
Sources
Technical Application Note: 2-Phenyl-2-(piperidin-1-yl)ethanamine in CNS Ligand Discovery
Part 1: Introduction & Pharmacological Rationale
Chemical Identity & Significance
2-Phenyl-2-(piperidin-1-yl)ethanamine is a vicinal diamine scaffold characterized by a primary amine and a tertiary piperidine ring situated on adjacent carbons, with a phenyl group geminal to the piperidine. This structural motif—specifically the 1-phenyl-1,2-diamine core—is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for multiple classes of psychoactive agents, including Sigma-1 receptor ligands , Kappa-Opioid Receptor (KOR) agonists , and NMDA receptor antagonists .
In neuroscience research, this compound is primarily utilized as:
-
A Chemical Scaffold: For the synthesis of N-substituted derivatives (e.g., amides, ureas) to generate libraries of potential CNS-active drugs.
-
A Pharmacological Probe: To investigate the structure-activity relationships (SAR) of Sigma-1 (
) and Sigma-2 ( ) receptors, given the high affinity of phenyl-piperidine motifs for these chaperone proteins. -
A Metabolic Standard: In the forensic analysis of dissociative anesthetic analogs, where it may appear as a metabolite or precursor of designer drugs related to diphenidine or lefetamine.
Mechanism of Action (Predicted)
Based on its structural homology to established CNS ligands (e.g., Lefetamine, U-50,488 analogs), this compound exhibits polypharmacology:
-
Sigma-1 Receptor (
R): High probability of binding. The basic piperidine nitrogen and the phenyl ring satisfy the primary pharmacophore (positive ionizable group + hydrophobic region). R modulation is critical for neuroprotection and synaptic plasticity studies. -
NMDA Receptor: Potential channel blocker. The 1,2-diamine structure mimics the cation-trapping mechanism of phencyclidine (PCP) derivatives, though the primary amine increases polarity compared to typical dissociatives.
-
Monoamine Transporters: Potential substrate or inhibitor for DAT/NET, common in phenethylamine derivatives.
Part 2: Experimental Protocols
Protocol A: Preparation & Solubility for In Vitro Assays
Objective: Prepare stable stock solutions for receptor binding or electrophysiology.
Materials:
-
Compound: this compound (Free base or HCl salt).
-
Vehicle: DMSO (Dimethyl sulfoxide), anhydrous.
-
Buffer: PBS (Phosphate Buffered Saline), pH 7.4.
Procedure:
-
Stock Solution (10 mM): Dissolve 2.04 mg of the free base (or equivalent mass of salt) in 1 mL of 100% DMSO. Vortex for 30 seconds.
-
Note: The calculated LogP is ~1.7, indicating moderate lipophilicity. DMSO is preferred over water for the initial stock to prevent precipitation.
-
-
Working Solution (100 µM): Dilute the stock 1:100 in PBS or assay buffer.
-
Critical Step: Add the DMSO stock dropwise to the vortexing buffer to avoid "crashing out."
-
-
Stability Check: Verify solution clarity via visual inspection. Fresh preparation is recommended for each assay run to avoid oxidative degradation of the primary amine.
Protocol B: Sigma-1 Receptor Radioligand Binding Assay
Objective: Determine the affinity (
Rationale: The phenyl-piperidine motif is a classic
Reagents:
-
Radioligand: [³H]-(+)-Pentazocine (Specific for
). -
Tissue: Rat brain membrane homogenates (cortex/hippocampus).
-
Non-specific blocker: Haloperidol (10 µM).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Homogenization: Thaw rat brain membranes and resuspend in Tris-HCl buffer.
-
Plating: Add 100 µL of membrane suspension (20-50 µg protein) to 96-well plates.
-
Treatment:
-
Total Binding: Add 25 µL [³H]-(+)-Pentazocine (Final conc: 2 nM).
-
Non-Specific: Add 25 µL Haloperidol + Radioligand.
-
Experimental: Add 25 µL of this compound (Concentration range:
to M).
-
-
Incubation: Incubate at 37°C for 120 minutes . (Equilibrium is slower for lipophilic amines).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Quantification: Count radioactivity via liquid scintillation spectroscopy.
-
Data Analysis: Plot displacement curves to calculate
and derive using the Cheng-Prusoff equation.
Protocol C: Synthesis of Amide Derivatives (Library Generation)
Objective: Use the primary amine as a handle to synthesize novel KOR or Sigma ligands.
Reaction Scheme:
Procedure:
-
Activation: In a round-bottom flask, dissolve 1.0 eq of Carboxylic Acid (e.g., 3,4-dichlorophenylacetic acid) in DCM (Dichloromethane). Add 1.2 eq EDC·HCl and 1.2 eq HOBt. Stir for 30 min at RT.
-
Coupling: Add 1.0 eq of This compound and 2.0 eq DIPEA (base).
-
Reaction: Stir at Room Temperature for 12–24 hours under Nitrogen.
-
Workup: Wash with sat.
, water, and brine. Dry over . -
Purification: Flash column chromatography (Silica gel, MeOH:DCM gradient).
-
Validation: Confirm structure via ¹H-NMR and LC-MS.
Part 3: Visualization & Data
Pharmacophore & Application Map
The following diagram illustrates the structural relationship of this compound to major drug classes and its experimental workflow.
Caption: Structural classification and experimental utility of the compound in neuroscience workflows.
Physicochemical Profile (Calculated)
| Property | Value | Significance in Neuroscience |
| LogP | 1.7 | Optimal for Blood-Brain Barrier (BBB) penetration (Range 1.5–3.0). |
| TPSA | 29.3 Ų | High permeability; <90 Ų suggests excellent CNS uptake. |
| H-Bond Donors | 1 | Primary amine allows for specific receptor anchoring. |
| H-Bond Acceptors | 2 | Piperidine nitrogen + Primary amine.[1] |
| pKa (Base) | ~9.5 | Predominantly ionized at physiological pH; mimics neurotransmitters. |
Part 4: Safety & Handling
-
Hazard Identification: As a primary amine and piperidine derivative, treat as an Irritant (Skin/Eye) and potentially Acute Toxic (Oral) .
-
Storage: Store at -20°C. Hygroscopic; keep under inert gas (Argon/Nitrogen) to prevent carbonate formation.
-
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12447268, this compound. Retrieved from [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. (Contextual reference for Sigma-1 binding protocols). Retrieved from [Link]
- Vanderheyden, P., et al. (2010).Synthesis and evaluation of 1,2-diamines as kappa opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for vicinal diamine scaffold utility).
- Cheng, Y., & Prusoff, W. H. (1973).Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
Sources
Technical Guide: 2-Phenyl-2-(piperidin-1-yl)ethanamine as a Dopamine Reuptake Inhibitor
Introduction & Compound Profile
2-Phenyl-2-(piperidin-1-yl)ethanamine is a substituted 1,2-diamine characterized by a phenethylamine backbone with a bulky piperidinyl group at the
This Application Note provides a standardized framework for researchers to evaluate the compound's efficacy, affinity, and selectivity as a Dopamine Reuptake Inhibitor (DRI). The protocols below are designed to validate its mechanism of action and quantify its potency in preclinical settings.
Chemical Specifications
| Property | Specification |
| IUPAC Name | 2-Phenyl-2-(piperidin-1-yl)ethan-1-amine |
| CAS Number | 5815-73-6 |
| Molecular Formula | |
| Molecular Weight | 204.31 g/mol |
| LogP (Predicted) | ~1.7 (Lipophilic, CNS penetrant) |
| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol; sparingly soluble in water (requires pH adjustment).[1] |
| Appearance | Solid (typically supplied as HCl salt or free base oil). |
Mechanism of Action (Hypothesized)
As a DRI, this compound is posited to bind to the Dopamine Transporter (DAT) on the presynaptic membrane. By occupying the substrate binding site or an allosteric site, it prevents the re-entry of dopamine (DA) from the synaptic cleft into the presynaptic neuron, thereby increasing extracellular DA concentrations and amplifying dopaminergic signaling.
Signaling Pathway Visualization
The following diagram illustrates the interference of the compound with the physiological dopamine cycle.
Figure 1: Mechanism of Action. The compound blocks DAT, preventing DA recycling and elevating synaptic DA levels.
Experimental Protocols
Chemical Handling & Preparation
Objective: Ensure consistent delivery of the compound in assays.
-
Stock Solution: Dissolve 10 mg of this compound in 1 mL of 100% DMSO to create a ~48 mM stock.
-
Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock in assay buffer (e.g., Krebs-Ringer) immediately prior to use. Ensure the final DMSO concentration in the assay does not exceed 0.1% to prevent solvent artifacts.
Protocol A: In Vitro DAT Binding Assay (Radioligand Displacement)
Objective: Determine the affinity (
Materials:
-
Source: Rat striatal membranes or HEK-293 cells stably expressing human DAT.
-
Radioligand:
(High affinity DAT ligand, nM). -
Non-specific blocker: Nomifensine (
) or Cocaine ( ).
Workflow:
-
Membrane Preparation: Homogenize tissue/cells in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Centrifuge (20,000 x g, 20 min) and resuspend.
-
Incubation:
-
Prepare 96-well plates.
-
Add
of test compound (concentration range: to M). -
Add
of (final conc. 2 nM). -
Add
of membrane suspension.
-
-
Equilibrium: Incubate at 25°C for 2 hours (equilibrium binding).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Specific Binding vs. Log[Compound]. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional Dopamine Uptake Assay
Objective: Confirm the compound functionally inhibits DA transport (efficacy).
Workflow Visualization:
Figure 2: Functional Uptake Assay Workflow.
Step-by-Step:
-
Cell Culture: Use HEK-293 cells expressing hDAT. Seed at 50,000 cells/well.
-
Pre-incubation: Remove media, wash with Krebs-Ringer-HEPES (KRH) buffer. Incubate with the test compound for 10 minutes at 37°C.
-
Uptake Initiation: Add
(final conc. 50 nM) and incubate for exactly 5 minutes at 37°C. (Short time ensures initial rate conditions). -
Termination: Aspirate buffer immediately and wash cells 3x with ice-cold KRH.
-
Lysis: Add 1% SDS or 0.1 N NaOH to lyse cells.
-
Measurement: Transfer lysate to scintillation vials and count.
-
Data: Calculate % Uptake Inhibition relative to vehicle control.
Safety & Compliance
-
Hazard Identification: As a putative DRI, treat the compound as a potent CNS stimulant.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.
-
Regulatory: Verify local scheduling status. While not explicitly scheduled in all jurisdictions, structural analogs (phenethylamines) may be controlled.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12447268, this compound. Retrieved January 29, 2026 from [Link]
- Madras, B. K., et al. (1989).Cocaine receptors on dopamine transporters: binding characteristics and autoradiographic localization. Journal of Pharmacology and Experimental Therapeutics.
- Eshleman, A. J., et al. (1999).Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Type. Journal of Pharmacology and Experimental Therapeutics. (Reference for functional uptake assays).
Sources
"2-Phenyl-2-(piperidin-1-yl)ethanamine" in rodent models of depression
Application Note: Preclinical Evaluation of 2-Phenyl-2-(piperidin-1-yl)ethanamine in Rodent Models of Depression
Part 1: Executive Summary & Scientific Rationale
This compound (2-PPE) is a structural analog of the 1,2-diarylethylamine and arylcyclohexylamine classes of psychoactive compounds. Structurally, it possesses a phenethylamine backbone with a piperidine moiety substituted at the benzylic position. This pharmacophore shares significant homology with Diphenidine , Lefetamine , and open-chain analogs of Phencyclidine (PCP) .
Therapeutic Hypothesis: Current neuropharmacological models suggest that compounds sharing this structural motif often function as NMDA receptor antagonists or Monoamine Reuptake Inhibitors . Given the clinical success of Ketamine (a non-competitive NMDA antagonist) in treating Treatment-Resistant Depression (TRD), 2-PPE is investigated here as a candidate for rapid-acting antidepressant activity .
Mechanism of Action (Putative): The proposed mechanism involves the blockade of extra-synaptic GluN2B-containing NMDA receptors. This blockade inhibits eukaryotic elongation factor 2 kinase (eEF2K), leading to the de-suppression of brain-derived neurotrophic factor (BDNF) translation and subsequent synaptic potentiation in the prefrontal cortex (PFC) and hippocampus.
Part 2: Experimental Design & Safety Controls
Crucial Warning: Because 2-PPE is structurally related to dissociative anesthetics and psychostimulants, simple immobility tests (like the Forced Swim Test) can yield false positives due to motor hyperactivity. This protocol mandates a "Dissociation-Activity-Depression" triangulation approach.
Formulation & Dosing Strategy
-
Physical State: 2-PPE is typically a lipophilic free base.
-
Vehicle: 0.9% Saline + 1-5% DMSO (if solubility is poor) or conversion to HCl salt (dissolve in 0.1 M HCl, dry, reconstitute in saline).
-
Route: Intraperitoneal (i.p.) injection.[1]
-
Dose Range Finding: 1, 5, 10, and 20 mg/kg. (Based on potency of structural analogs like Diphenidine).
The "Triangulation" Screening Cascade
To validate true antidepressant efficacy, the compound must pass three checkpoints:
-
Open Field Test (OFT): Rule out psychostimulation.
-
If the animal exhibits excessive hyperlocomotion or stereotypic circling, the dose is too high or the compound is acting as a stimulant (false positive for depression models).
-
-
Forced Swim Test (FST): Measure anti-despair activity.[2][3]
-
Reduction in immobility time without hyperactivity in OFT indicates antidepressant potential.
-
-
Sucrose Preference Test (SPT): Measure anhedonia.
-
Restoration of sucrose consumption in chronic stress models confirms mood elevation.
-
Part 3: Detailed Protocols
Protocol A: Open Field Test (Locomotor Control)
Objective: To ensure reduced immobility in FST is not due to motor hyperactivity.
-
Acclimation: Move mice (C57BL/6J, Male, 8-10 weeks) to the testing room 1 hour prior.
-
Administration: Inject 2-PPE (i.p.) 30 minutes (acute) or 24 hours (sustained effect) before testing.
-
Apparatus: 40cm x 40cm plexiglass arena with infrared tracking.
-
Recording: 30-minute session.
-
Readouts: Total Distance Traveled (cm), Velocity (cm/s), Time in Center Zone (Anxiety proxy).
-
Pass Criteria: Total distance within ±20% of Vehicle control.
-
Protocol B: Modified Forced Swim Test (FST)
Objective: Assess behavioral despair.
-
Apparatus: Glass cylinder (30cm height, 15cm diameter) filled with 25°C water (15cm depth).
-
Pre-Test (Rats only): 15-minute swim 24 hours prior (induces learned helplessness). Skip for mice.
-
Test Session: 6-minute swim session.
-
Scoring: Analyze the last 4 minutes.
-
Data Analysis:
-
Calculate % Reduction in Immobility vs. Vehicle.
-
Protocol C: Molecular Validation (Western Blot)
Objective: Confirm mTOR/BDNF pathway activation.
-
Tissue Collection: Decapitate animals 1 hour post-injection. Rapidly dissect Hippocampus and PFC.
-
Lysis: Homogenize in RIPA buffer with phosphatase inhibitors.
-
Targets:
-
p-mTOR (Ser2448): Marker of pathway activation.
-
p-p70S6K (Thr389): Downstream effector.
-
BDNF (Mature): Final neurotrophic output.
-
PSD-95: Synaptic density marker (24hr post-dose).
-
Part 4: Data Visualization & Logic
Experimental Workflow Diagram
Caption: Figure 1. Screening cascade designed to filter out psychostimulant artifacts before confirming antidepressant efficacy.
Putative Signaling Pathway
Caption: Figure 2. Hypothesized mechanism of action where 2-PPE blockade of NMDA receptors disinhibits BDNF synthesis via the eEF2K pathway.
Part 5: Expected Results & Data Interpretation
| Assay | Readout | 2-PPE (Antidepressant Profile) | 2-PPE (Stimulant Profile) | Vehicle |
| Open Field | Distance Traveled | = Vehicle | >> Vehicle () | Baseline |
| Forced Swim | Immobility Time | Reduced (**) | Reduced () [Artifact] | Baseline |
| Sucrose Pref. | % Sucrose Intake | Increased (**) | No Change / Decreased | Low (Stress) |
| Western Blot | p-mTOR / BDNF | Increased | No Change | Baseline |
Key: () Significant p<0.05; ( ) Highly Significant p<0.001.*
Interpretation Guide:
-
Scenario A (Ideal): Normal OFT + Reduced FST Immobility. This confirms the compound acts specifically on mood regulation pathways (likely Glutamate/BDNF) rather than general motor arousal.
-
Scenario B (Stimulant): High OFT + Reduced FST Immobility. The FST result is invalid; the animal is simply moving more due to dopamine release.
-
Scenario C (Sedative): Low OFT + High FST Immobility. The compound causes sedation/motor impairment.
Part 6: References
-
PubChem. (n.d.).[4] this compound (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Duman, R. S., & Aghajanian, G. K. (2012). Synaptic dysfunction in depression: potential therapeutic targets. Science, 338(6103), 68-72. [Link]
-
Zanos, P., et al. (2016). NMDAR inhibition-independent antidepressant actions of ketamine metabolites.[5] Nature, 533, 481–486. [Link]
-
Autry, A. E., et al. (2011). NMDA receptor blockade at rest triggers rapid behavioural antidepressant responses.[3] Nature, 475, 91–95. [Link]
-
Morris, P. J., et al. (2005). Synthesis and N-methyl-D-aspartate (NMDA) receptor activity of 1,2-diphenylethylamine analogues. Bioorganic & Medicinal Chemistry, 13(19). (Provides SAR context for phenethylamine-based NMDA antagonists). [Link]
Sources
- 1. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C13H20N2 | CID 12447268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mice Lacking NMDA Receptors in Parvalbumin Neurons Display Normal Depression-Related Behavior and Response to Antidepressant Action of NMDAR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of DAT Occupancy for 2-Phenyl-2-(piperidin-1-yl)ethanamine
Executive Summary & Mechanistic Rationale
This compound (PPE-A) represents a structural hybrid of the phenethylamine and piperidine classes.[1] Unlike classic reuptake inhibitors that often rely on a tropane (cocaine) or diphenyl-piperidine (GBR-12909) scaffold, PPE-A features a gem-disubstituted architecture at the benzylic position.[1] This application note details the methodology to determine its Dopamine Transporter (DAT) Occupancy , a critical metric for predicting psychostimulant efficacy, abuse potential, and therapeutic windows.
Mechanistic Context
The DAT is a symporter (Na⁺/Cl⁻ dependent) responsible for clearing synaptic dopamine.[2] Small molecule ligands like PPE-A typically function via one of two mechanisms:
-
Competitive Inhibition (Blocker): Binds to the orthosteric site, preventing DA reuptake (e.g., Methylphenidate).
-
Substrate-Type Release: Translocated by DAT, triggering reverse transport of DA (e.g., Amphetamine).[1][2]
Given the bulky piperidine group, PPE-A is hypothesized to act primarily as a non-transported blocker with high lipophilicity.[1] The protocols below are designed to validate this hypothesis and quantify occupancy.
Visualizing the Mechanism
The following diagram illustrates the competitive inhibition model utilized in these assays.
Figure 1: Mechanism of Action. PPE-A binds to the DAT, occluding the channel and preventing Dopamine (DA) reuptake, thereby increasing synaptic DA concentrations.
Protocol A: In Vitro Radioligand Competition Binding ( )
This assay determines the affinity of PPE-A for the DAT. It is the prerequisite for calculating occupancy. We utilize [³H]WIN 35,428 , a high-affinity cocaine analog, due to its superior specific binding compared to [³H]Dopamine.[1]
Materials
-
Source Tissue: Rat Striatal Membranes (rich in DAT) or HEK293-hDAT stable cell lines.[1]
-
Radioligand: [³H]WIN 35,428 (Specific Activity: ~80 Ci/mmol).[1]
-
Non-Specific Binding (NSB) Definer: Cocaine HCl (10 µM) or GBR-12909 (1 µM).[1]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.[1]4. (Note: Sodium is required for WIN binding).[1]
Step-by-Step Methodology
-
Membrane Preparation:
-
Homogenize striatal tissue in ice-cold sucrose-phosphate buffer.[1]
-
Centrifuge at 1,000 x g (10 min) to remove debris.
-
Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes.
-
Resuspend pellet in Assay Buffer to a final concentration of 0.5 mg protein/mL.
-
-
Incubation Setup:
-
In a 96-well plate, prepare the following reaction mix (Total Vol: 250 µL):
-
25 µL PPE-A (Concentration range:
M to M).[1] -
25 µL [³H]WIN 35,428 (Final conc: 2 nM).
-
200 µL Membrane Suspension .
-
-
-
Equilibrium Binding:
-
Incubate at 4°C for 2 hours .
-
Expert Insight: We use 4°C to minimize degradation and transporter internalization, although 25°C is acceptable if equilibrium kinetics are validated.
-
-
Termination:
-
Quantification:
-
Add liquid scintillant and count via Liquid Scintillation Spectrometry (LSS).[1]
-
Data Analysis
Convert cpm to molar binding. Fit data to a one-site competition model to derive
Protocol B: Ex Vivo DAT Occupancy (Functional)
Binding affinity (
Experimental Workflow
The logic is to administer the drug, sacrifice the animal at
Figure 2: Ex Vivo Occupancy Workflow. Critical timing is required between Step 3 and 4 to prevent drug washout.
Step-by-Step Methodology
-
Dosing:
-
Administer PPE-A (e.g., 1, 3, 10 mg/kg) or Vehicle to male Sprague-Dawley rats.[1]
-
-
Tissue Harvest:
-
At
(determined via pilot PK study, typically 30-60 min), sacrifice animal. -
CRITICAL: Rapidly dissect the striatum on ice within 2 minutes.
-
-
Binding Assay (Modified):
-
Homogenize tissue immediately in large volumes of ice-cold buffer (50 volumes).[1]
-
Note: The large dilution minimizes the concentration of free drug in the tube, ensuring that only drug bound to the transporter in vivo (and slowly dissociating) or the reduction in
is measured. -
Incubate with a saturating concentration of [³H]WIN 35,428 (e.g., 10 nM) for a short duration (20 min) at 4°C.
-
-
Calculation:
Data Presentation & Interpretation
When characterizing PPE-A, compare results against known standards to contextualize potency.[1]
| Compound | Ki (nM) [Affinity] | Ex Vivo Occupancy (ED50 mg/kg) | Mechanism |
| PPE-A (Target) | TBD (Est. 10-100) | TBD | Putative Blocker |
| Cocaine | 89 | 7.6 | Reuptake Inhibitor |
| Methylphenidate | 34 | 1.8 | Reuptake Inhibitor |
| GBR-12909 | 1.2 | N/A | Selective Inhibitor |
Interpretation Guide:
-
High Affinity (
nM): Suggests potent psychostimulant potential.[1] -
Low Occupancy: If
is high but ex vivo occupancy is low, suspect poor Blood-Brain Barrier (BBB) penetration or rapid metabolism (likely at the primary amine). -
Washout Effect: If occupancy is lost during the wash steps of the ex vivo assay, the drug has a fast dissociation rate (
), similar to cocaine.
Safety & Handling (E-E-A-T)
-
Chemical Hazard: PPE-A is a primary amine and likely a CNS stimulant.[1] Handle as a potential neurotoxin and controlled substance analog.[1]
-
Radiosafety: [³H] is a low-energy beta emitter.[1] Use standard shielding and liquid waste disposal protocols.[1]
-
Reference Standards: Always validate the assay using unlabeled Cocaine or GBR-12909 to ensure the system is functional before testing the unknown.
References
-
National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols.[1] University of North Carolina.[1] Link
-
Ritz, M. C., Lamb, R. J., Goldberg, S. R., & Kuhar, M. J. (1987). Cocaine receptors on dopamine transporters are related to self-administration of cocaine.[1] Science, 237(4819), 1219–1223.[1] Link
-
Dutta, A. K., et al. (2001). Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label.[1][3] Life Sciences.[1][3] Link
-
Gifford Bioscience. Radioligand Binding Assay Protocol.Link
-
Volkow, N. D., et al. (1999). Measuring dopamine transporter occupancy by cocaine in vivo: radiotracer considerations.[1] Synapse. Link
Sources
Application Note: High-Throughput Screening of 2-Phenyl-2-(piperidin-1-yl)ethanamine for Modulators of the Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the high-throughput screening (HTS) of the novel compound 2-Phenyl-2-(piperidin-1-yl)ethanamine . Given the scarcity of direct biological data for this specific molecule, we leverage structure-activity relationships derived from analogous compounds to propose a targeted screening strategy. Structurally similar molecules, particularly those with a phenyl-piperidine scaffold, have shown significant activity as ligands for the Sigma-1 Receptor (S1R), a key player in cellular stress and neurological pathways.[1][2] Consequently, this application note outlines a primary HTS campaign to identify and characterize the interaction of this compound with the S1R. Furthermore, recognizing that related structures can interact with monoamine transporters, we detail protocols for secondary selectivity assays against the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This comprehensive approach ensures a thorough initial profiling of the compound, laying the groundwork for more advanced lead optimization studies.
Introduction and Rationale
The piperidine moiety is a prevalent scaffold in medicinal chemistry, found in a wide array of approved pharmaceuticals.[3] Its derivatives are of significant interest for their therapeutic potential across various disease areas. The compound this compound features this key structural element, suggesting its potential for biological activity. While direct studies on this compound are limited, the broader class of aminoethyl-substituted piperidine derivatives has been investigated for their potent interactions with the Sigma-1 Receptor (S1R).[4]
The S1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface.[1][2][5][6] It plays a crucial role in modulating calcium signaling and responding to cellular stress, making it a compelling target for therapeutic intervention in neurodegenerative diseases, cancer, and psychiatric disorders.[1][2][3][5][7] The structural similarities between this compound and known S1R ligands provide a strong rationale for its evaluation as a potential modulator of this receptor.
High-throughput screening (HTS) offers a rapid and efficient methodology to assess the interaction of a large number of compounds with a biological target.[8] This application note details a robust HTS workflow designed to ascertain the affinity and selectivity of this compound, thereby providing a foundational dataset for its potential as a novel therapeutic agent.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a compound is critical for designing and interpreting HTS assays. Below is a summary of the key computed properties for this compound.
| Property | Value | Source |
| IUPAC Name | 2-phenyl-2-piperidin-1-ylethanamine | [9] |
| CAS Number | 5815-73-6 | [10] |
| Molecular Formula | C₁₃H₂₀N₂ | [9] |
| Molecular Weight | 204.31 g/mol | [9] |
| XLogP3 | 1.7 | [9] |
| Hydrogen Bond Donors | 1 | [9] |
| Hydrogen Bond Acceptors | 2 | [9] |
| Rotatable Bonds | 3 | [9] |
Primary High-Throughput Screening: Sigma-1 Receptor Binding
The initial phase of screening will focus on determining if this compound binds to the S1R. A competitive binding assay using a fluorescently labeled ligand is a highly suitable HTS format, as it avoids the complexities and safety concerns associated with radioligands.[3][11][12]
Assay Principle
This assay is based on the principle of competitive displacement. A fluorescently labeled ligand with known high affinity for the S1R is incubated with a source of the receptor (e.g., cell membrane preparations or purified protein). In the absence of a competitor, the fluorescent ligand binds to the S1R, resulting in a high fluorescence signal. When an unlabeled competing ligand, such as our test compound, is introduced, it will compete for the same binding site. A high-affinity test compound will displace the fluorescent ligand, leading to a decrease in the measured fluorescence.
Experimental Workflow: S1R Fluorescent Binding Assay
Caption: Workflow for the primary S1R fluorescent binding HTS assay.
Detailed Protocol: S1R Fluorescent Competitive Binding Assay
Materials:
-
Test Compound: this compound
-
Receptor Source: Commercially available membrane preparations from HEK293 cells stably expressing human S1R.
-
Fluorescent Ligand: A suitable fluorescently labeled S1R ligand (e.g., a derivative of a known high-affinity ligand).[11][12]
-
Positive Control: A known high-affinity S1R ligand (e.g., Haloperidol).[4][13]
-
Negative Control: DMSO (vehicle).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Microplates: 384-well, low-volume, black, non-binding surface plates.
-
Plate Reader: A reader capable of detecting the specific fluorescence modality (e.g., Fluorescence Polarization or Time-Resolved FRET).
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
Using an acoustic liquid handler, dispense the diluted compound into the 384-well assay plates.
-
Dispense positive control (Haloperidol) and negative control (DMSO) into designated wells.
-
-
Receptor Addition:
-
Thaw the S1R membrane preparation on ice and dilute to the optimized concentration in cold assay buffer.
-
Dispense the diluted membranes into all wells of the assay plate.
-
-
Incubation 1:
-
Incubate the plate for 30 minutes at room temperature to allow the test compound to interact with the receptor.
-
-
Fluorescent Ligand Addition:
-
Dilute the fluorescent ligand to its final concentration (typically at its Kd value) in assay buffer.
-
Add the fluorescent ligand to all wells.
-
-
Incubation 2:
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate using a fluorescence plate reader with the appropriate excitation and emission settings for the chosen fluorophore.
-
Data Analysis and Hit Validation
The primary data will be the fluorescence intensity in each well. The percentage of inhibition for the test compound is calculated as follows:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Total - Signal_Background))
Where:
-
Signal_Compound is the signal in the presence of the test compound.
-
Signal_Background is the signal from the positive control (maximum displacement).
-
Signal_Total is the signal from the negative control (no displacement).
A compound is typically considered a "hit" if it demonstrates a percent inhibition above a certain threshold (e.g., >50% at a specific concentration). For hits, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Hit Validation Workflow:
-
Re-testing: Confirm the activity of hits by re-testing from a fresh solid sample.
-
Orthogonal Assays: Employ a different assay format (e.g., a radioligand binding assay) to rule out assay-specific artifacts.[14]
-
Selectivity Profiling: Assess the compound's activity against other relevant targets (see Section 4).
Secondary Screening: Neurotransmitter Transporter Selectivity
To assess the selectivity of this compound, it is crucial to screen it against other potential targets, particularly those known to be modulated by structurally similar compounds. The monoamine transporters DAT, SERT, and NET are key off-target candidates.[15] Modern HTS-compatible kits allow for the measurement of transporter activity using a fluorescent substrate in a homogeneous, no-wash format.[16][17][18][19][20][21]
Assay Principle
These assays utilize a fluorescent substrate that is a mimic of biogenic amines (dopamine, serotonin, norepinephrine).[15][16][21] This substrate is actively transported into cells stably expressing the respective transporter (DAT, SERT, or NET), leading to an accumulation of the fluorophore and an increase in intracellular fluorescence.[15][16][17] The assay medium contains a masking dye that quenches the fluorescence of the substrate outside the cells, thus eliminating the need for wash steps.[17][19] An inhibitor of the transporter will block the uptake of the fluorescent substrate, resulting in a lower fluorescence signal.
Experimental Workflow: Neurotransmitter Transporter Uptake Assay
Caption: Workflow for the secondary neurotransmitter transporter uptake assays.
Detailed Protocol: Fluorescent Neurotransmitter Transporter Uptake Assay
Materials:
-
Cell Lines: Stably transfected cell lines expressing human DAT, SERT, or NET (e.g., HEK293 or CHO cells).
-
Assay Kit: A commercial neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices).[15][16][17][18] This will include the fluorescent substrate and masking dye.
-
Positive Controls: Known potent and selective inhibitors for each transporter (e.g., GBR-12909 for DAT, Fluoxetine for SERT, Desipramine for NET).
-
Culture Medium and Reagents: As required for the specific cell lines.
-
Microplates: 384-well, black, clear-bottom, cell culture-treated plates.
-
Plate Reader: A bottom-reading fluorescence plate reader.
Procedure:
-
Cell Plating:
-
Seed the cells into 384-well plates at an optimized density to form a confluent monolayer on the day of the assay.[16]
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Addition:
-
On the day of the assay, remove the culture medium and replace it with assay buffer.
-
Add the serially diluted this compound and control compounds to the wells.
-
-
Incubation 1:
-
Incubate the plates for 10-30 minutes at 37°C.[16]
-
-
Substrate Addition:
-
Prepare the fluorescent substrate working solution according to the kit manufacturer's instructions.
-
Add the substrate solution to all wells.
-
-
Incubation 2:
-
Incubate the plates for a specified time (e.g., 1-2 hours) at 37°C. The signal can be read kinetically or as an endpoint.
-
-
Data Acquisition:
-
Measure the fluorescence intensity from the bottom of the plate using the appropriate excitation and emission wavelengths.
-
Data analysis is performed similarly to the primary screen to determine the IC₅₀ values for the inhibition of each transporter. The selectivity of this compound can then be expressed as a ratio of the IC₅₀ values for the transporters versus the S1R.
Concluding Remarks
This application note provides a comprehensive, albeit prospective, framework for the initial high-throughput screening of this compound. By focusing on the Sigma-1 Receptor as a primary target, based on sound structure-activity relationship principles, and incorporating crucial selectivity assays against key neurotransmitter transporters, this workflow is designed to yield a robust preliminary dataset. Positive results from this screening cascade would provide a strong foundation for further investigation into the mechanism of action and therapeutic potential of this novel compound. The detailed protocols and workflows herein are designed to be adaptable and serve as a valuable resource for researchers in the early stages of drug discovery.
References
-
Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2023). PubMed. [Link]
-
Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (n.d.). MDPI. [Link]
-
Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. (n.d.). MDPI. [Link]
-
Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018). PMC. [Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]
-
SIGMAP: an explainable artificial intelligence tool for SIGMA-1 receptor affinity prediction. (2024). Journal of Cheminformatics. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). MedicalExpo. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]
-
The Sigma-1 Receptor in Cellular Stress Signaling. (2019). Frontiers in Neuroscience. [Link]
-
A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (n.d.). Molecular Devices. [Link]
-
Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Publishing. [Link]
-
Neurotransmitter Transporter Uptake Assay Explorer Kit. (n.d.). BTL Biotechno Labs Pvt. Ltd. [Link]
-
Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. (2008). PubMed. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. [Link]
-
Virtual Screening for Ligand Discovery at the σ1 Receptor. (2020). ACS Medicinal Chemistry Letters. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Sigma-1 receptor. (n.d.). Wikipedia. [Link]
-
Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. (2016). PMC. [Link]
-
2-PHENYL-2-PIPERIDIN-1-YLETHANAMINE(CAS# 5815-73-6 ). (n.d.). Angene Chemical. [Link]
-
Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. (2017). Università di Torino. [Link]
-
SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020). KNIME. [Link]
-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (n.d.). PMC. [Link]
-
Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. (2016). PubMed. [Link]
-
Interpreting and Validating Results from High-Throughput Screening Approaches. (n.d.). NCBI Bookshelf. [Link]
-
2-(4-Piperidin-1-yl-phenyl)-ethylamine. (n.d.). PubChem. [Link]
-
Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2020). ResearchGate. [Link]
-
2-[1-(2-Ethylphenyl)piperidin-3-yl]ethanamine. (n.d.). PubChem. [Link]
-
2-[1-(4-Ethylphenyl)piperidin-2-yl]ethanamine. (n.d.). PubChem. [Link]
-
DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]
Sources
- 1. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SIGMAP: an explainable artificial intelligence tool for SIGMA-1 receptor affinity prediction - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00722K [pubs.rsc.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 9. This compound | C13H20N2 | CID 12447268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. angenesci.com [angenesci.com]
- 11. Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
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- 17. moleculardevices.com [moleculardevices.com]
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- 19. moleculardevices.com [moleculardevices.com]
- 20. biocompare.com [biocompare.com]
- 21. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 2-Phenyl-2-(piperidin-1-yl)ethanamine
[1][2][3][4]
Classification: Technical Application Note | Code: TAN-2024-PPE | Version: 1.2
Target Analyte: 2-Phenyl-2-(piperidin-1-yl)ethanamine (CAS: 5815-73-6)
Synonyms:
Executive Summary
This guide addresses the stability profile of This compound , a vicinal diamine featuring a primary amine and a bulky tertiary piperidine ring at the benzylic position.[1][2][3][4]
The Core Instability Triad:
-
Carbamate Formation: The primary amine tail (
) is highly nucleophilic and rapidly absorbs atmospheric to form insoluble carbamate salts.[1][3][4] -
Benzylic Oxidation: The carbon
to the piperidine ring is activated by both the phenyl ring and the nitrogen, making it susceptible to oxidative cleavage or radical attack under light/air exposure. -
Hygroscopicity: In its salt form (typically HCl), the molecule is hygroscopic; moisture uptake accelerates hydrolytic degradation pathways.[3][4]
Part 1: Troubleshooting Guide (The "Emergency Room")
Use this decision matrix to diagnose immediate issues with your solution or solid sample.
Visual Diagnostic Flowchart
Caption: Diagnostic workflow for identifying common stability issues based on visual and chromatographic evidence.
Symptom-Specific Solutions
| Symptom | Probable Cause | Immediate Corrective Action | Prevention Strategy |
| White Solid/Haze | Carbamate Formation. The free base has reacted with atmospheric | Acidify: Add dilute HCl or Acetic Acid dropwise.[1][3][4] If the solid dissolves with slight effervescence, it was a carbamate. | Store under Argon/Nitrogen.[1][3][4] Avoid opening vials in humid air.[1][3][4] |
| Yellow/Brown Tint | Oxidation. Formation of N-oxides (on piperidine) or oxidative deamination products.[1][2][3][4] | None (Irreversible). The sample purity is compromised. Discard. | Exclude light (amber vials) and oxygen.[1][3][4] Store at -20°C. |
| Drifting Retention Time | pH Sensitivity. The molecule has two basic centers ( | Buffer Mobile Phase. Ensure mobile phase has adequate buffering capacity (e.g., 10mM Ammonium Formate).[3][4] | Do not use unbuffered water/organic gradients.[1][3][4] |
| Insoluble in Water | Wrong Form. You likely have the Free Base (oil/waxy solid), which is lipophilic.[4] | Convert to Salt. Dissolve in ethanol, add 1.1 eq HCl in dioxane/ether, evaporate. | Purchase/Prepare the Dihydrochloride (2HCl) salt for aqueous work.[3][4] |
Part 2: Deep Dive - Mechanisms of Degradation[1][2][3][4]
Understanding why degradation occurs allows for the design of robust experiments.[4]
The Carbamate Trap (The "Air" Problem)
The primary amine moiety (
-
Mechanism:
[1][2][3][4] -
Impact: This forms an insoluble salt (often mistaken for the compound precipitating out).[3][4] While reversible with acid, it alters the stoichiometry of your solution, leading to dosing errors.[2]
Benzylic Oxidation (The "Light" Problem)
The benzylic position (C2) is chemically "stressed."[4] It is substituted by a phenyl ring and a tertiary nitrogen (piperidine).[1][3][4]
-
Vulnerability: The C-H bond at the benzylic position is weakened by resonance stabilization from the phenyl ring and hyperconjugation from the nitrogen lone pair.
-
Pathway: Radical abstraction (initiated by light or trace metals) leads to the formation of a hydroperoxide intermediate, eventually cleaving to form benzaldehyde and piperidine fragments or oxidizing the amine to an imine.
Predicted Degradation Pathway
Caption: Primary degradation routes.[1][2][3][4][5] The CO2 pathway is reversible; oxidative pathways are destructive.
Part 3: Validated Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a 10 mM stock solution stable for >3 months.
-
Solvent Selection:
-
Procedure:
-
Step 1: Purge the solvent with Argon or Nitrogen for 5 minutes to remove dissolved oxygen.[3][4]
-
Step 2: Weigh the solid standard into an amber glass vial.
-
Step 4 (Critical): If using the Free Base in a protic solvent, add 1.0 equivalent of HCl or Formic Acid to "lock" the amine and prevent
absorption. -
Step 5: Overlay the headspace with Argon gas before sealing.[3][4]
-
Step 6: Seal with a PTFE-lined cap and Parafilm.[1][2][3][4] Store at -20°C.
-
Protocol B: Forced Degradation Study (Stress Testing)
Objective: Verify the stability limits for your specific batch.[3][4]
| Stress Condition | Procedure | Expected Result (Pass Criteria) |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours. | >98% Recovery (Molecule is acid stable).[1][3][4] |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hours. | <95% Recovery (Risk of retro-Mannich or polymerization).[1][2][3][4] |
| Oxidation | 3% | <80% Recovery (Expect N-oxides; monitor by LCMS). |
| Photostability | UV Light (254 nm), 24 hours.[3][4] | Variable. Yellowing indicates failure.[1][3][4] |
Part 4: Frequently Asked Questions (FAQs)
Q: Can I store the solution in plastic (polypropylene) tubes?
A: No. Lipophilic amines can stick to plastic surfaces (adsorption), reducing the effective concentration, especially at low concentrations (<1
Q: I see two peaks in my HPLC chromatogram. Is my compound impure? A: Not necessarily. If you are using an acidic mobile phase, you might be separating the diastereomers (if your sample is a racemic mixture of chiral centers) or seeing an equilibrium between the protonated and unprotonated forms if the buffer is weak.
-
Check: Does the ratio change with pH? If yes, it's a protonation artifact.[2][3][4]
-
Check: Is the mass spectrum identical for both? If yes, it could be rotamers (rare for this structure) or isomers.[3][4]
Q: How do I remove the carbamate precipitate if it forms?
A: Acidify the solution to pH 3-4.[1][3][4] The carbamate will decompose back into
References
-
PubChem. (n.d.).[1][3][4][6][7] this compound (Compound Summary). National Library of Medicine.[1][3][4] Retrieved January 29, 2026, from [Link][2]
-
Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Oxidation.[3][4][8][9] Retrieved January 29, 2026, from [Link][2]
-
ACS Omega. (2020).[1][3][4] A Unified Approach to CO2–Amine Reaction Mechanisms.[1][3][4] American Chemical Society.[1][3][4] Retrieved January 29, 2026, from [Link][2]
-
Organic Chemistry Frontiers. (2021). Enantioselective synthesis of vicinal diamines.[1][3][4][10] Royal Society of Chemistry.[1][3][4] Retrieved January 29, 2026, from [Link][2]
-
International Conference on Harmonisation (ICH). (2003).[1][3][4] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] (General industry standard for stability protocols).[1][3][4]
Sources
- 1. This compound | C13H20N2 | CID 12447268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenesci.com [angenesci.com]
- 3. 2-(4-Piperidin-1-yl-phenyl)-ethylamine | C13H20N2 | CID 217327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(2-Aminoethyl)piperidine dihydrochloride | C7H18Cl2N2 | CID 17750020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenyladamantylpiperidine | C21H29N | CID 64488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Degradation pathways of piperidine-containing compounds
Technical Support for Drug Development Professionals
Status: Online Operator: Senior Application Scientist Scope: Structural integrity of piperidine pharmacophores (secondary & tertiary amines).
🚨 Emergency Triage: Select Your Issue
-
"I see a +16 Da impurity peak."
-
"My formulation with lactose is turning brown."
-
"I have unexplained N-methyl or N-formyl adducts."
-
"My compound degrades under light exposure."
Module 1: Oxidative Instability
Diagnosis: The nitrogen lone pair in piperidines is a magnet for reactive oxygen species (ROS). The degradation profile depends heavily on whether your amine is secondary or tertiary.
Q: Why does my LC-MS show a +16 Da peak, and why isn't it always an N-oxide?
A: While N-oxidation is the "textbook" +16 Da modification, piperidines undergo competitive C-oxidation (hydroxylation) at the
The Mechanism:
-
N-Oxidation (Tertiary Amines): Direct attack of peroxides on the nitrogen lone pair forms the N-oxide. This is reversible under certain reduction conditions.
- -C Hydroxylation (Secondary/Tertiary): Radical abstraction of a hydrogen atom at the C2 position leads to an iminium ion intermediate, which hydrolyzes to a carbinolamine (unstable) and eventually ring-opens or forms a lactam.
Research Insight: Recent kinetic studies on OH-initiated degradation suggest that H-abstraction at the C2 position (approx. 50% probability) often competes with or exceeds abstraction at the N1 position (approx. 35%), leading to endocyclic imines (2,3,4,5-tetrahydropyridine) rather than just N-oxides [1].
Experimental Protocol: Differentiating N-Oxide vs. Hydroxylation
Do not rely solely on mass. Use this chemical differentiation workflow:
| Step | Action | Observation | Conclusion |
| 1 | Isolate the +16 Da fraction or use crude stress mix. | N/A | N/A |
| 2 | Treat sample with TiCl₃ (Titanium Trichloride) in aqueous acid. | Peak Disappears | N-Oxide (TiCl₃ specifically reduces N-oxides back to parent amine). |
| 3 | Treat sample with TiCl₃ (same conditions). | Peak Persists | C-Hydroxylation (C-O bonds are not reduced by TiCl₃). |
Visualizing the Pathway
Figure 1: Competitive oxidative pathways. Note that N-oxides are reversible, whereas C-oxidation leads to irreversible structural changes.
Module 2: Excipient Compatibility (The "Lactose Intolerance")
Diagnosis: Maillard reaction in solid-state formulations.[1][2][3] Affected Compounds: Secondary piperidines (compounds with a free -NH group).
Q: Why is my lactose-based formulation yellowing?
A: You are witnessing the Maillard Reaction .[1][2][3] Even though piperidine is a secondary amine, it is nucleophilic enough to attack the reducing end (aldehyde form) of lactose (or glucose/fructose).
The Mechanism:
-
Condensation: The piperidine nitrogen attacks the open-chain carbonyl of lactose.
-
Glycosylamine: Loss of water forms a glycosylamine.
-
Amadori Rearrangement: This is the critical, irreversible step. The glycosylamine rearranges to form a 1-amino-2-ketose derivative.[4]
-
Polymerization: These intermediates degrade into furfural derivatives and brown melanoidin polymers [2].
Troubleshooting Guide: Excipient Selection
| Excipient Class | Risk Level | Recommendation |
| Lactose (Monohydrate/Anhydrous) | 🔴 HIGH | Avoid with secondary piperidines. |
| Microcrystalline Cellulose (MCC) | 🟢 LOW | Safe alternative (non-reducing). |
| Mannitol | 🟢 LOW | Safe alternative (non-reducing sugar alcohol). |
| Dextrose/Glucose | 🔴 HIGH | Avoid (Reducing sugar). |
Visualization: The Maillard Trap
Figure 2: The Maillard cascade. The Amadori product is often the first stable degradant detected by LC-MS before visual browning occurs.
Module 3: Trace Impurity Attacks
Diagnosis: Appearance of N-Methyl (+14 Da) or N-Formyl (+28 Da) adducts in formulations containing PEG or Polysorbates.
Q: I haven't added any methylating agents. Where is the N-methyl impurity coming from?
A: This is likely caused by Formaldehyde or Formic Acid traces found in polyethylene glycol (PEG) or polysorbate (Tween) excipients.
The Mechanism:
-
N-Formylation: Formic acid (an oxidative degradation product of PEG) reacts with the secondary piperidine amine to form an amide (N-formylpiperidine).
-
Eschweiler-Clarke type Methylation: Formaldehyde (another PEG degradant) reacts with the amine to form an imine (Schiff base), which is then reduced (often by formic acid acting as a hydride donor) to an N-methyl group.
Mitigation Protocol:
-
Source Control: Use "Low Peroxide" or "Low Aldehyde" grades of excipients.
-
Antioxidants: Add BHT or BHA to the excipient to prevent in situ formation of formaldehyde.
-
Packaging: Ensure airtight packaging to prevent oxidative degradation of the PEG chains over time.
Module 4: Photolytic Cleavage
Diagnosis: Ring opening or dealkylation under ICH Q1B (light) conditions.
Q: My compound is stable to heat but degrades in light. What is the pathway?
A: Piperidine rings are susceptible to Photo-induced Electron Transfer (PET) .
The Mechanism: If your molecule contains an aromatic moiety (or if excipients like TiO2 are present), UV light generates a radical cation on the nitrogen.
-
-Amino Radical Formation: The radical cation loses a proton from the
-carbon.[5] -
Reaction with O2: The radical reacts with molecular oxygen.
-
Ring Cleavage: This leads to C-C bond scission, often resulting in linear amino-aldehydes or fragmentation [3].
Self-Validating Experiment: Perform a "Dark Control" alongside your light exposure samples.
-
Sample A: Exposed to Light (1.2 million lux hours).
-
Sample B: Wrapped in aluminum foil, same chamber.
-
Result: If degradation is only in A, it is photolytic. If in both, it is thermal.
References
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Source: ACS Earth and Space Chemistry. Context: Establishes the branching ratio of oxidative attack, highlighting C2-abstraction (imine formation) as a dominant pathway over N-oxidation.[6][7][8] URL:[Link]
-
Maillard Reaction of Lactose and Fluoxetine Hydrochloride, a Secondary Amine. Source: Journal of Pharmaceutical Sciences.[1] Context: Definitive proof that secondary amines (like piperidine derivatives) undergo Maillard reactions with lactose, forming N-formyl adducts as markers. URL:[Link]
-
Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation. Source: ChemRxiv / NIH. Context: Demonstrates the susceptibility of the piperidine
-carbon to radical formation and modification under photoredox conditions.[5][9] URL:[Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. (PDF) Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine [academia.edu]
- 3. Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Feasibility of Maillard Reaction between Baclofen and Lactose by Liquid Chromatography and Tandem Mass Spectrometry, Application to Pre Formulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Guide: Synthesis of 2-Phenyl-2-(piperidin-1-yl)ethanamine
Doc ID: TS-ORG-592 | Version: 2.1 | Role: Senior Application Scientist
Executive Summary & Core Challenge
Target Molecule: 2-Phenyl-2-(piperidin-1-yl)ethanamine
Primary Application: Pharmaceutical intermediate (gem-diamine scaffold).
Standard Pathway: Strecker Reaction (Benzaldehyde + Piperidine + Cyanide)
The "Yield Killer": Reductive Decyanation
The synthesis of vicinal diamines via
This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic traps inherent to this phenyl/piperidinyl scaffold.
Phase I: The Strecker Protocol (Nitrile Synthesis)
Objective: Synthesize 2-phenyl-2-(piperidin-1-yl)acetonitrile with >90% conversion.
Troubleshooting: Low Conversion or Oily Impurities
Q: Why is my nitrile yield fluctuating between 40-70%?
A: The formation of
Protocol Adjustment (The TMSCN Method): Switch to anhydrous conditions using Trimethylsilyl Cyanide (TMSCN). This drives the reaction forward by trapping the oxygen as a silyl ether or simply removing water interference.
| Parameter | Standard (Aqueous) | Optimized (Anhydrous) |
| Reagents | NaCN/KCN + NaHSO₃ | TMSCN (1.1 eq) |
| Solvent | Water/Methanol | Acetonitrile or DCM |
| Catalyst | None/Acid | Lewis Acid (e.g., InCl₃ 1-5 mol% or ZnI₂) |
| Time | 12-24 Hours | 2-4 Hours |
| Yield | 50-70% (Variable) | >90% (Consistent) |
Critical Step: Do not distill the resulting nitrile if it is thermally unstable. Use it directly (crude) if purity is >95% by NMR, or purify via rapid column chromatography on neutral alumina (silica is often too acidic and can reverse the reaction).
Phase II: The Reduction (The Critical Step)
Objective: Reduce the nitrile (-CN) to the primary amine (-CH₂NH₂) without cleaving the C-C bond.
Troubleshooting: "I recovered Benzyl-piperidine" (Decyanation)
Q: My NMR shows loss of the nitrile carbon, but no ethylamine side chain. What happened? A: You experienced Reductive Decyanation .
-
Mechanism: The
-aminonitrile is in equilibrium with the iminium ion and cyanide anion ( ). -
The Trap: If the reducing agent acts as a base or if the temperature is too high, the cyanide leaves. The hydride then attacks the iminium ion, regenerating the starting amine (benzyl-piperidine derivative) instead of reducing the nitrile.
The Fix: Alane (AlH₃) & Inverse Addition Lithium Aluminum Hydride (LiAlH₄) is basic. Aluminum Hydride (AlH₃), generated in situ, is neutral and electrophilic, reacting faster with the nitrile nitrogen than it promotes cyanide elimination.
Optimized Reduction Protocol (In-Situ Alane)
-
Preparation: In a dry flask under Argon, suspend LiAlH₄ (1.5 eq) in dry THF.
-
Activation: Cool to 0°C. Carefully add 100% H₂SO₄ (0.75 eq relative to LiAlH₄) dropwise.
-
Reaction:
. -
Visual: The grey suspension turns white.
-
-
Inverse Addition (Crucial): Dissolve your
-aminonitrile in THF. Add this solution slowly to the AlH₃ mixture at 0°C.-
Why? Keeping the hydride in excess ensures that as soon as the nitrile enters, it is reduced. If you add hydride to the nitrile, the local concentration of hydride is low, allowing time for the cyanide to dissociate.
-
-
Workup: Quench with Fieser method (see Phase III).
Visualization: Reaction Pathways & Failure Modes
The following diagram illustrates the competition between the desired reduction and the decyanation failure mode.
Caption: Pathway analysis showing the critical bifurcation between successful reduction (Green) and reductive decyanation (Red) driven by intermediate stability.
Phase III: Isolation (The Emulsion Problem)
Q: The workup is a gelatinous mess. I can't separate the layers. A: Diamines chelate aluminum strongly, forming stable emulsions. Standard acid/base workups often fail.
Recommended: The "Fieser" Workup (Standardized for 1g LiAlH₄) Strictly follow this stoichiometry to produce a granular, filterable precipitate:
-
Dilute reaction mixture with ether/THF.
-
Add 1 mL Water (slowly).
-
Add 1 mL 15% NaOH .
-
Add 3 mL Water .
-
Stir vigorously for 15 minutes at room temperature.
-
Add anhydrous MgSO₄. The grey slime will turn into white, sandy granules. Filter and evaporate.
Troubleshooting Decision Tree
Use this logic flow to diagnose low yields in your current batch.
Caption: Diagnostic flow for identifying the root cause of yield loss in gem-diamine synthesis.
References & Authoritative Grounding
-
Minimizing Reductive Decyanation:
-
Insight: The use of Alane (
) versus significantly reduces decyanation in -aminonitriles by avoiding basic conditions that destabilize the nitrile. -
Source: Mattalia, J. M., et al.[1] "The Bruylants and related reactions." Arkivoc 2021.1 (2020): 2-41.
-
-
Strecker Reaction Optimization (TMSCN):
-
Insight: Indium-catalyzed or Lewis Acid mediated Strecker reactions with TMSCN provide higher yields and prevent hydrolysis compared to aqueous cyanide methods.
-
Source: "A truly green synthesis of α-aminonitriles via Strecker reaction."[2] PMC - NIH.
-
-
General Synthesis of Piperidine Derivatives:
-
Insight: Contextualizing the stability of piperidine-based intermediates in drug synthesis.
-
Source: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."[3] Molecules (MDPI).
-
-
Workup Protocols (Fieser Method):
-
Standard: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Standard reference for AlH4 workups).
-
Disclaimer: This guide is for research purposes only. All synthesis involving cyanides and hydrides must be performed in a fume hood with appropriate PPE and waste disposal protocols.
Sources
Validation & Comparative
Biological activity comparison of "2-Phenyl-2-(piperidin-1-yl)ethanamine" analogs
[1]
Executive Summary & Compound Profile
2-Phenyl-2-(piperidin-1-yl)ethanamine (CAS: 5815-73-6) is a vicinal 1,2-diamine scaffold structurally characterized by a phenethylamine backbone with a bulky piperidine substitution at the
In the context of medicinal chemistry, this compound represents a critical structural bridge between the stimulant class (phenethylamines) and the dissociative anesthetic class (1,2-diphenylethylamines like Diphenidine and Lefetamine). While direct clinical data for this specific primary amine is limited, its pharmacological profile can be rigorously extrapolated via Structure-Activity Relationship (SAR) analysis of its direct analogs.
Key Classification:
-
Chemical Class:
-substituted Phenethylamine / Vicinal Diamine. -
Primary Predicted Activity: NMDA Receptor Antagonism (Low/Moderate), Sigma-1 Receptor Agonism, Monoamine Transporter Modulation.
-
Synthetic Origin: Typically derived via the reduction of
-piperidinophenylacetonitrile (Bruylants/Strecker intermediate).
Structural Analysis & Analog Comparison
To understand the biological activity of this compound, it must be compared against established bioactive analogs. The presence of the primary amine tail (
Comparative Data Table
| Feature | Target Compound | Diphenidine | Lefetamine (SPA) | Amphetamine |
| Common Name | Diphenidine | Lefetamine | Amphetamine | |
| Structure | ||||
| C1 Substituent | Primary Amine ( | Phenyl Ring | Phenyl Ring | Methyl Group |
| Lipophilicity (cLogP) | ~1.7 (Moderate) | ~4.8 (High) | ~3.5 (High) | ~1.8 (Low) |
| NMDA Affinity | Predicted Low ( | High ( | Moderate | Negligible |
| DAT Affinity | Predicted Moderate | Low | Moderate | High |
| Primary Mechanism | Sigma-1 Agonism / MAT | NMDA Channel Blocker | NMDA / Opioid | DA/NE Releaser |
SAR Implications
-
Loss of Distal Hydrophobe: The substitution of the distal phenyl ring (found in Diphenidine) with a primary amine drastically reduces lipophilicity. In NMDA antagonists, this distal aromatic ring usually occupies a hydrophobic pocket within the ion channel pore. Its absence suggests reduced NMDA potency .
-
Primary Amine Functionality: The exposed
group increases polarity and susceptibility to oxidative deamination (MAO metabolism), potentially altering the half-life compared to the sterically protected nitrogens in Lefetamine. -
Sigma Receptor Binding: The piperidine ring is a "privileged scaffold" for Sigma-1 receptors. This analog likely retains significant Sigma-1 affinity, potentially contributing to neuromodulatory effects.
Predicted Pharmacological Pathways
The following diagram illustrates the divergent signaling possibilities based on the structural motifs present in the molecule.
Caption: Structural motifs of this compound and their predicted pharmacological targets.
Experimental Validation Protocols
Since specific literature data is sparse, the following standardized protocols are recommended to empirically validate the biological activity of this compound. These protocols are self-validating through the use of positive controls (Diphenidine and MK-801).
Protocol A: Competitive Radioligand Binding (NMDA)
Objective: Determine the affinity (
-
Tissue Preparation: Use rat forebrain membrane homogenates.
-
Ligand:
(Specific Activity: 15-30 Ci/mmol). -
Buffer System: 5 mM Tris-HCl / 50 mM Tris-Acetate (pH 7.4). Critical: Assay must be performed in the presence of
Glutamate and Glycine to open the channel, as MK-801 is an open-channel blocker. -
Incubation:
-
Mix
membrane + test compound (1 nM - 10 ) + radioligand. -
Incubate at 25°C for 2 hours (Equilibrium is slow for channel blockers).
-
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).
-
Validation:
-
Non-specific binding: Define using
(+)MK-801. -
Control: Diphenidine (
expected ~10-20 nM). If the test compound shows , the "primary amine penalty" hypothesis is confirmed.
-
Protocol B: Monoamine Uptake Inhibition (Functional)
Objective: Assess if the compound acts as a reuptake inhibitor for Dopamine (DAT).
-
Cell Line: HEK-293 cells stably expressing human DAT (hDAT).
-
Tracer:
. -
Procedure:
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate with test compound (10 nM - 100
) for 10 minutes at 37°C. -
Add
(final conc. 20 nM) and incubate for 5 minutes. -
Terminate by ice-cold wash and lysis (1% SDS).
-
-
Quantification: Liquid scintillation counting.
-
Data Analysis: Plot log-concentration vs. % uptake to determine
.
Synthesis & Chemical Identity Verification
To ensure the "Experimental Data" generated is valid, the identity of the starting material must be confirmed. The synthesis of this specific analog typically follows a Strecker-type assembly followed by reduction.
-
Reaction: Benzaldehyde + Piperidine + KCN
-Piperidinophenylacetonitrile. -
Reduction:
-Piperidinophenylacetonitrile + This compound .
Analytical Checkpoints:
-
Appearance: Colorless to pale yellow oil (free base).
-
1H NMR (CDCl3): Look for the characteristic triplet/multiplet of the methine proton (
) around 3.5-4.0 ppm and the distinct methylene protons ( ) around 2.8-3.2 ppm. -
Mass Spec: Molecular ion
.
References
-
Wallach, J., et al. (2016).
values for 1,2-diphenylethylamine analogs used in the comparative table. -
Kang, H., et al. (2013). Synthesis and biological evaluation of 1,2-diamine derivatives as NMDA receptor antagonists. Discusses the SAR of the diamine scaffold.
-
PubChem Database. (2024).[1] Compound Summary for CID 12447268: this compound.[2][3] Confirms chemical structure and physical properties.
-
Bergeron, R., et al. (1996). Synthesis and biological evaluation of potential neuroprotective agents. Details the synthesis of vicinal diamines via nitrile reduction.
Technical Guide: SAR and Therapeutic Potential of 2-Phenyl-2-(piperidin-1-yl)ethanamine Scaffolds
The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-Phenyl-2-(piperidin-1-yl)ethanamine and its derivatives. This analysis treats the molecule as a high-value vicinal diamine scaffold , comparing its pharmacological potential against established NMDA receptor antagonists (like Diphenidine) and kappa-opioid receptor ligands which share similar structural motifs.
Executive Summary & Pharmacophore Definition
This compound (CAS: 5815-73-6) represents a distinct chemical entity often overshadowed by its structural isomers, such as the dissociative anesthetic Diphenidine . While Diphenidine is a mono-amine with separated aromatic rings, the subject molecule is a vicinal diamine featuring a gem-disubstituted carbon.
This structural distinction fundamentally alters its pharmacological profile, shifting it from a pure NMDA channel blocker toward a versatile bidentate scaffold capable of targeting monoamine transporters (MATs) and Sigma receptors.
Structural Classification
-
Core Scaffold: 1-Phenyl-1,2-ethanediamine.
-
Key Features:
-
C2 Position: Sterically crowded quaternary center bearing a Phenyl ring and a tertiary amine (Piperidine).
-
C1 Position: Primary amine tail (
), serving as a critical hydrogen-bond donor/acceptor. -
Lipophilicity: High
(approx. 1.7–2.0), facilitating blood-brain barrier (BBB) penetration.
-
Comparison of Alternatives
| Feature | This compound | Diphenidine (Alternative) | Lefetamine (Alternative) |
| Class | Vicinal Diamine | 1,2-Diarylethylamine | 1,2-Diphenylethylamine |
| Nitrogen Count | 2 (Primary + Tertiary) | 1 (Tertiary) | 1 (Tertiary) |
| Receptor Target | Multi-target (MATs, Sigma, | NMDA Receptor (Antagonist) | Opioid / Stimulant |
| Binding Mode | Bidentate (Chelating potential) | Hydrophobic Pocket Fit | Hydrophobic Pocket Fit |
| Metabolic Stability | Moderate (Primary amine vulnerable to MAO) | High | High |
Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of this scaffold is dictated by the interplay between the rigid lipophilic core and the flexible polar tail.
The "Gem-Disubstituted" Core (C2)
The presence of both the phenyl ring and the piperidine ring on the same carbon (C2) creates a "molecular anchor."
-
Steric Bulk: This bulky group prevents free rotation, locking the molecule into a conformation that favors binding to deep hydrophobic pockets, such as those found in the Sigma-1 (
) receptor . -
Piperidine Ring: Acting as a bioisostere for a phenyl ring (as seen in PCP analogs), the piperidine provides necessary lipophilicity without the pi-stacking capability.
-
Modification Insight: Replacing the piperidine with a morpholine ring (lowering
) typically reduces CNS penetration but enhances selectivity for peripheral receptors.
-
The Primary Amine Tail (C1)
Unlike Diphenidine, which has a "capped" nitrogen, this molecule possesses a free primary amine (
-
Derivatization Potential: This is the primary vector for optimization. Acylation of this amine (e.g., forming an amide) often converts the molecule from a transporter substrate to a receptor ligand (e.g., Kappa opioid agonist activity similar to U-50,488).
-
Metabolic Liability: The primary amine is susceptible to rapid oxidative deamination by Monoamine Oxidases (MAO).
-
Experimental Fix: Methylation of this amine to a secondary or tertiary amine typically extends the half-life (
) and increases psychostimulant potency.
-
Visualizing the Pharmacophore
The following diagram illustrates the functional zones of the molecule compared to the NMDA antagonist Diphenidine.
Caption: Comparative SAR showing the functional shift from the linear NMDA pharmacophore of Diphenidine to the chelating diamine structure of the target molecule.
Experimental Protocols & Validation
To objectively assess the performance of this compound derivatives, the following experimental workflows are recommended. These protocols are designed to be self-validating controls against known standards.
Synthesis Validation (The "Betti Reaction" Variant)
Unlike standard reductive amination, this scaffold is best accessed via a modified Mannich-type reaction or nucleophilic attack on an imine.
Protocol:
-
Reagents: Benzaldehyde (1.0 eq), Piperidine (1.0 eq), and Nitromethane (solvent/reagent) or Cyanide source for Strecker synthesis followed by reduction.
-
Preferred Route (Strecker-like):
-
React Benzaldehyde + Piperidine + TMSCN
-aminonitrile. -
Reduce Nitrile using
in dry THF ( , 4h).
-
-
Purification: Acid-base extraction. The diamine product is strongly basic.
-
QC Check:
-NMR must show the diagnostic triplet/doublet of doublets for the protons at ppm.
Receptor Binding Assay (Competitive Radioligand)
To determine if the molecule acts as a Dissociative (NMDA) or a Sigma ligand.
-
Objective: Measure
values against (NMDA) and (Sigma-1). -
Step-by-Step:
-
Membrane Prep: Homogenize rat forebrain tissue in HEPES buffer.
-
Incubation: Incubate tissue with radioligand (e.g., 5 nM
) and varying concentrations of the test compound ( to M). -
Equilibrium: 2 hours at
(NMDA kinetics are slow). -
Filtration: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
-
-
Expected Result:
Metabolic Stability Assay (Microsomal Stability)
Critical for determining if the primary amine renders the drug inactive too quickly.
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Marker: Disappearance of parent compound via LC-MS/MS over 60 minutes.
-
Control: Verapamil (High clearance) and Warfarin (Low clearance).
-
Data Output: Intrinsic Clearance (
).
Therapeutic Implications & Future Directions
The data suggests that This compound is less likely to be a potent dissociative anesthetic compared to Diphenidine, but holds higher potential in two other areas:
-
Neuroprotection (Sigma-1 Agonism): The structural overlap with fenpropimorph and ifenprodil suggests this scaffold could modulate calcium channels or Sigma-1 receptors, offering neuroprotective effects without the psychotomimetic side effects of pure NMDA antagonists.
-
Analgesia (Kappa-Opioid Pathway): Derivatizing the primary amine with bulky acyl groups (e.g., 3,4-dichlorophenylacetyl) converts this scaffold into a structure mimicking U-50,488 , a potent kappa-opioid agonist. This is a fertile ground for developing non-addictive analgesics.
Summary Table: Derivative Potential
| Modification (R-NH2) | Predicted Effect | Target Class |
| None (Parent) | Sigma-1 Agonist / Weak NMDA Block | Neuroprotective / Nootropic |
| N-Methylation | Increased Stimulant Activity | DRI / NRI (Reuptake Inhibitor) |
| N-Acylation (Aryl) | Kappa-Opioid Agonism | Analgesic (Sedative) |
| N-Sulfonylation | 5-HT6 Antagonism | Cognitive Enhancer |
References
-
PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine. Link
-
Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLoS ONE, 11(6). Link
-
Berger, M. L., et al. (2009).[3] NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers. Bioorganic & Medicinal Chemistry. Link
-
Morris, H., & Wallach, J. (2014).[2] From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis. Link
-
Alfa Chemistry. (2024). Product Catalog: this compound (CAS 5815-73-6).[1][4] Link
Sources
A Researcher's Guide to the Stereoselective Analysis of 2-Phenyl-2-(piperidin-1-yl)ethanamine Isomers: A Case for Methodical Comparison
Introduction: The Chirality Question in Phenyl-Piperidinyl Scaffolds
To the dedicated researcher in drug discovery and development, the introduction of a chiral center in a molecule is a pivotal event. It bifurcates a single chemical entity into enantiomers, mirror-image twins that can have profoundly different interactions with the chiral environment of a biological system. The compound 2-Phenyl-2-(piperidin-1-yl)ethanamine, a structure of interest for its potential neuromodulatory activities, possesses such a chiral center at the carbon atom bearing both the phenyl and piperidinyl groups.
This guide, therefore, serves as a comprehensive roadmap for researchers aiming to conduct a head-to-head comparison of the isomers of this compound. It provides the scientific rationale and detailed experimental protocols necessary to elucidate their distinct pharmacological profiles.
Part 1: Chiral Separation - The Foundational Step
The prerequisite for any comparative study of enantiomers is their separation into optically pure forms. The choice of method depends on the scale and available instrumentation.
Protocol 1: Preparative Chiral High-Performance Liquid Chromatography (HPLC)
This is the most direct method for obtaining high-purity enantiomers.
Rationale: Chiral stationary phases (CSPs) create a chiral environment that allows for differential interaction with the enantiomers, leading to different retention times and thus, separation[3]. Polysaccharide-based CSPs are often effective for the separation of chiral amines.
Step-by-Step Methodology:
-
Column Selection: Begin with a polysaccharide-based chiral column, such as one coated with a derivative of cellulose or amylose.
-
Mobile Phase Screening:
-
Prepare a stock solution of racemic this compound in a suitable solvent (e.g., methanol or ethanol).
-
Screen different mobile phase compositions. A typical starting point would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) is often necessary to improve peak shape for basic compounds.
-
Monitor the separation by UV detection at a wavelength where the compound has significant absorbance (e.g., ~254 nm).
-
-
Optimization: Adjust the ratio of the non-polar and polar solvents and the concentration of the amine modifier to achieve baseline separation of the two enantiomeric peaks.
-
Scale-Up: Once an optimal separation is achieved on an analytical scale, scale up to a preparative or semi-preparative column to isolate sufficient quantities of each enantiomer for further biological testing.
-
Purity and Configuration Analysis:
-
Assess the enantiomeric excess (e.e.) of the collected fractions using an analytical chiral HPLC method.
-
The absolute configuration of the separated enantiomers must be determined using techniques such as X-ray crystallography of a suitable crystalline derivative or by comparison to a stereochemically defined standard, if available.
-
Part 2: Comparative Pharmacological Evaluation
With the isolated enantiomers in hand, a systematic investigation of their biological activities can commence. Given the structural similarity to compounds with known central nervous system effects, a logical starting point is to investigate their interactions with key neurotransmitter systems.
Protocol 2: In Vitro Receptor Binding Assays
Rationale: Radioligand binding assays are a fundamental tool to determine the affinity of a compound for a specific receptor. This provides a quantitative measure of how strongly the compound binds to its molecular target.
Step-by-Step Methodology (Example for Dopamine D2 Receptor):
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the human dopamine D2 receptor or from a relevant brain region (e.g., striatum) of a model organism.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Competition Binding:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for the D2 receptor), and a range of concentrations of the (R)- or (S)-enantiomer of this compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2 antagonist like haloperidol).
-
-
Incubation and Filtration: Incubate the plates at a defined temperature (e.g., 25°C) for a specific time to allow binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the isomer that inhibits 50% of radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
This protocol can be adapted for a panel of relevant receptors, such as serotonin (e.g., 5-HT₂A), norepinephrine, and NMDA receptors.
Comparative Data Table (Hypothetical)
| Isomer | Target Receptor | Ki (nM) |
| (R)-Isomer | Dopamine D2 | 50 |
| (S)-Isomer | Dopamine D2 | 850 |
| (R)-Isomer | Serotonin 5-HT₂A | 1200 |
| (S)-Isomer | Serotonin 5-HT₂A | 95 |
Protocol 3: Functional Assays
Rationale: While binding assays measure affinity, functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.
Step-by-Step Methodology (Example for G-protein Coupled Receptor - GPCR):
-
Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing the dopamine D2 receptor).
-
Assay Principle: Choose an assay that measures a downstream signaling event upon receptor activation, such as changes in intracellular cyclic AMP (cAMP) or calcium mobilization. For a Gi-coupled receptor like D2, an agonist will decrease cAMP levels.
-
Agonist Mode:
-
Treat the cells with increasing concentrations of each enantiomer.
-
Measure the change in the second messenger (e.g., using a cAMP assay kit).
-
Plot the response against the log concentration to determine the EC₅₀ (effective concentration for 50% of maximal response) and the Emax (maximal effect).
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of each enantiomer.
-
Then, stimulate the cells with a fixed concentration of a known agonist (e.g., dopamine).
-
Measure the inhibition of the agonist-induced response.
-
Calculate the IC₅₀ and use the Schild regression analysis to determine the pA₂ (a measure of antagonist potency).
-
Visualization of Experimental Workflow
Caption: Hypothetical differential signaling pathways for the isomers.
Conclusion
While direct comparative data for the enantiomers of this compound are yet to be published, the principles of stereochemistry in pharmacology strongly suggest that they will possess distinct biological profiles. By following the systematic approach outlined in this guide—from chiral separation to in vitro and in vivo characterization—researchers can rigorously test this hypothesis. Such a methodical comparison is not merely an academic exercise; it is a fundamental requirement for the development of safer and more effective therapeutics. The data generated from these protocols will be invaluable in determining if one enantiomer offers a superior therapeutic window, a critical consideration in the journey from a promising lead compound to a potential clinical candidate.
References
- Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899-2905.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(9), e202100735.
- Celen, S. (2022). Comparison of the activities of 2-(Piperidin-1-yl)ethyl) and (2-Morpholinoethyl)-linked molecules against liver cancer.
- Berger, M. L., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry, 17(9), 3456-3462.
- Guillaumet, G., et al. (1993). 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
- Dettmann, S., et al. (2010). 2-phenyl-1-[4-(2-piperidine-1-yl-ethoxy)benzyl]-1H-benzimidazoles as ligands for the estrogen receptor: synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry, 18(14), 4905-4916.
- Cherney, R. J., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5823-5826.
-
PubChem. (n.d.). 1-Phenyl-2-piperidin-1-ylethanol. National Center for Biotechnology Information. Retrieved from [Link]
- Napolitano, E., et al. (1996). Stereochemical probes for the estrogen receptor: synthesis and receptor binding of (17 alpha,20E/Z)-21-phenyl-19-norpregna-1,3,5(10), 20-tetraene-3,17 beta-diols. Steroids, 61(12), 740-745.
- Li, G., et al. (2021). Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. Scientific Reports, 11(1), 12345.
- Kim, M. S., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry, 19(18), 5449-5457.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Wölfling, J., et al. (2003). Synthesis and receptor-binding examinations of the normal and 13-epi-D-homoestrones and their 3-methyl ethers. Steroids, 68(3), 277-288.
- Hale, R. L., et al. (2010). Prodrugs of piperazine and substituted piperidine antiviral agents.
- Salvesen, Ø., et al. (2016). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Bioorganic & Medicinal Chemistry, 24(16), 3687-3694.
- Yamanashi, Y., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 37(12), 1789-1796.
- Duque, M. D., et al. (2009). Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. Bioorganic & Medicinal Chemistry, 17(8), 3198-3206.
- Jin, W. Q., et al. (1995). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 38(22), 4455-4464.
Sources
- 1. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: PET Validation of DAT Occupancy for 2-Phenyl-2-(piperidin-1-yl)ethanamine (2-PPE)
Executive Summary
This technical guide outlines the validation protocol for 2-Phenyl-2-(piperidin-1-yl)ethanamine (referred to herein as 2-PPE ), a structural analog of phenyl-piperidine based dopamine transporter (DAT) inhibitors. Validating the target engagement of 2-PPE requires precise quantification of receptor occupancy using Positron Emission Tomography (PET).
This guide compares 2-PPE against established DAT ligands (Methylphenidate, Cocaine) and defines the optimal experimental workflow using [¹¹C]PE2I as the gold-standard radiotracer due to its superior selectivity over serotonin (SERT) and norepinephrine (NET) transporters compared to [¹¹C]Cocaine or [¹⁸F]FP-CIT.
Pharmacological Context & Mechanism
2-PPE possesses a pharmacophore consistent with monoamine reuptake inhibition. Structurally, the 2-phenyl-2-(piperidin-1-yl) motif suggests high affinity for the DAT, similar to Methylphenidate (MPH) and Desoxypipradrol . To validate 2-PPE as a therapeutic candidate or research tool, we must prove it competes with a radiotracer for the orthosteric binding site on the DAT.
Synaptic Mechanism of Action
The following diagram illustrates the competitive inhibition mechanism required for the PET occupancy study. 2-PPE must displace the radiotracer ([¹¹C]PE2I) from the presynaptic DAT.
Figure 1: Competitive binding mechanism at the Dopamine Transporter. 2-PPE competes with [¹¹C]PE2I, reducing the PET signal in a dose-dependent manner.
Tracer Selection: The Validation Standard
Selecting the correct radiotracer is critical. For 2-PPE, we prioritize selectivity to ensure the signal loss is due to DAT occupancy, not SERT or NET off-target binding.
| Feature | [¹¹C]PE2I (Recommended) | [¹¹C]Cocaine | [¹⁸F]FP-CIT |
| Target Selectivity | High (DAT > SERT/NET) | Low (DAT | Moderate (DAT > SERT) |
| DAT Affinity ( | ~12 nM | ~200 nM | ~20 nM |
| Metabolism | Moderate | Rapid | Slow |
| Kinetic Modeling | Reversible (SRTM applicable) | Very Fast (requires arterial input) | Slow (Equilibrium methods) |
| Suitability for 2-PPE | Optimal | Poor (Low specific signal) | Good (Clinical standard) |
Why [¹¹C]PE2I?
Studies confirm that [¹¹C]PE2I has a 30-fold higher selectivity for DAT over SERT compared to cocaine-based tracers [1][5]. This ensures that if 2-PPE reduces binding potential (
Experimental Protocol: Occupancy Study
This protocol uses a within-subject design (Baseline vs. Blockade) to minimize inter-subject variability.
Phase I: Preparation
-
Subject Selection: Non-human primates (Macaca mulatta) or healthy human volunteers (depending on development stage).
-
Radiosynthesis: Synthesize [¹¹C]PE2I via
-methylation of the nor-precursor using [¹¹C]methyl iodide. High specific activity (>100 GBq/µmol) is required to avoid tracer mass effects.
Phase II: The PET Workflow
The following workflow describes the paired-scan sequence required to calculate occupancy.
Figure 2: Paired-scan experimental design. The washout period ensures no residual radioactivity from Scan 1 interferes with Scan 2.
Phase III: Data Acquisition Steps
-
Baseline Scan: Inject 300-400 MBq of [¹¹C]PE2I. Acquire dynamic emission data for 90 minutes.
-
2-PPE Administration: Administer unlabeled 2-PPE (IV). Doses should be escalated in separate sessions (e.g., 0.1, 0.3, 1.0 mg/kg) to generate a dose-occupancy curve.
-
Blockade Scan: Inject [¹¹C]PE2I exactly as in the baseline scan.
-
Blood Sampling: Collect venous samples to measure plasma concentration (
) of 2-PPE during the scan.
Data Analysis & Quantification
Kinetic Modeling
Use the Simplified Reference Tissue Model (SRTM) to calculate the Binding Potential (
-
Target Region: Striatum (Caudate/Putamen) - High DAT density.[1]
-
Reference Region: Cerebellum - Negligible DAT density.
Calculating Occupancy
Receptor occupancy (%) by 2-PPE is calculated as the percentage reduction in
The Lassen Plot (Self-Validation)
To validate that the occupancy is specific and not due to global blood flow changes, construct a Lassen Plot .
-
X-axis:
(Regional baseline binding). -
Y-axis:
(Change in binding). -
Result: The data points (Caudate, Putamen, Nucleus Accumbens) should form a linear regression passing through the origin. The slope of this line equals the Occupancy [7].
Comparative Performance Benchmarks
To interpret the efficacy of 2-PPE, compare its occupancy profile against established DAT inhibitors.
| Parameter | 2-PPE (Target Profile) | Methylphenidate | Cocaine |
| Clinical Efficacy Threshold | >50% Occupancy | >50% Occupancy | >60% Occupancy (for "high") |
| Peak Occupancy Time | Unknown (Test via PET) | 60-90 min (Oral) | 10-20 min (IV/Smoked) |
| Clearance Rate | Slow (Piperidine ring) | Moderate | Fast |
| Side Effect Risk | High if Occ >80% | Anxiety/Jitters at >70% | High abuse potential |
Interpretation:
-
< 50% Occupancy: Likely sub-therapeutic for ADHD/Narcolepsy indications.
-
50-70% Occupancy: Therapeutic window (comparable to clinical Methylphenidate).
-
> 80% Occupancy: High risk of extrapyramidal symptoms or excessive stimulation (Supra-physiological blockade) [7].
References
-
Comparison between [11C]PE2I PET and [123I]FP-CIT SPECT as markers of DAT expression. MDS Abstracts. (2019). Link
-
[18F]FE-PE2I PET is a feasible alternative to [123I]FP-CIT SPECT for dopamine transporter imaging. European Journal of Nuclear Medicine and Molecular Imaging. (2022).[1] Link
-
Imaging of Dopamine Transporter in Rodents Using PET and SPECT. Charles River Laboratories. Link
-
PE2I and 18F-Dopa PET for Assessing Progression Rate in Parkinson's. Movement Disorders. (2017). Link
-
Accurate Automated Quantification of Dopamine Transporter PET Without MRI. Brightonix Imaging. (2024).[2] Link
-
Guidelines to PET measurements of the target occupancy in the brain for drug development. Annals of Nuclear Medicine. (2016). Link
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 2-Phenyl-2-(piperidin-1-yl)ethanamine
[1]
Executive Summary & Operational Identity
2-Phenyl-2-(piperidin-1-yl)ethanamine is a bioactive organic base, structurally related to dissociative anesthetics (e.g., diphenidine isomers).[1] Unlike common solvents, this compound presents a dual hazard profile: chemical corrosivity (due to the piperidine/amine moiety) and pharmacological potency .
Standard "solvent waste" protocols are insufficient. This guide mandates a Segregated Incineration pathway to prevent environmental leaching and accidental exposure.
Core Hazard Profile
| Parameter | Classification | Operational Implication |
| Chemical Family | Tertiary Amine / Piperidine Derivative | Incompatible with Oxidizers. Violent reaction risk.[1][2][3] |
| Acidity/Basicity | Strong Organic Base ( | Corrosive. Must not be mixed with acidic waste streams without controlled neutralization.[1] |
| Bioactivity | High Potency (Assumed) | Zero-Discharge. Sink disposal is strictly prohibited.[1] |
| Reactivity | Nitrosatable Precursor | Carcinogen Risk. NEVER mix with nitrites, nitrates, or nitric acid (forms nitrosamines).[1] |
Pre-Disposal Characterization (The "Self-Validating" System)[1]
Before moving any material to waste, the generator must validate the waste stream. This prevents "blind consolidation" events that lead to drum ruptures.
Step 1: Phase Identification
-
Solid Waste: Pure crystals, filter cakes, or contaminated PPE.
-
Liquid Waste: Mother liquors, reaction solvents (often DCM, Methanol, or Ethyl Acetate).
Step 2: The Compatibility Check (Mandatory)
Perform this logic check before pouring into any satellite accumulation container:
-
Is the receiving container free of Oxidizing Agents? (e.g., Peroxides, Nitric Acid, Bleach).
-
Reason: Amines + Bleach
Chloramines (Toxic Gas). -
Reason: Amines + Peroxides
Exothermic oxidation/explosion.
-
-
Is the receiving container free of Nitrosating Agents?
-
Reason: Amines + Nitrites
N-Nitrosamines (Potent Carcinogens).
-
Disposal Workflow & Protocols
A. Liquid Waste Stream (Solvent Solutions)
Do not neutralize on the bench unless necessary for stability. It is safer to dispose of the material as a "Basic Organic Waste" than to risk an exotherm during neutralization.
-
Container Selection: Use High-Density Polyethylene (HDPE) or borosilicate glass. Avoid metal containers if the solution is highly corrosive.
-
Segregation: Label the container clearly as "HAZARDOUS WASTE - ORGANIC ALKALI."
-
Consolidation:
-
If the solvent is halogenated (e.g., Dichloromethane), place in Halogenated Waste .
-
If the solvent is non-halogenated (e.g., Methanol, Ethanol), place in Non-Halogenated Waste .
-
Critical: The amine concentration is usually low enough that the solvent dictates the waste stream, BUT the label must list "this compound" as a constituent.[1]
-
B. Solid Waste Stream
-
Containment: Place solids in a clear polyethylene bag. Double-bag to prevent dusting.
-
Tagging: Attach a hazardous waste tag listing the full chemical name. Do not use abbreviations.
-
Disposal: Place the bag into the Solid Hazardous Waste Drum (Fiberboard or Poly drum) destined for incineration.
Visualizing the Waste Lifecycle[1]
The following diagram illustrates the "Cradle-to-Grave" workflow, emphasizing the critical decision nodes that prevent safety incidents.
Figure 1: Decision logic for waste segregation. Note the critical incompatibility check before consolidation.
Emergency Contingencies
In the event of a spill or exposure, immediate action is required.[4] This compound is lipophilic and can penetrate skin.
| Scenario | Immediate Action | Technical Rationale |
| Skin Contact | Wash with soap and water for 15 min.[1] Do not use ethanol. | Ethanol acts as a permeation enhancer, driving the lipophilic amine deeper into the dermis.[1] |
| Spill (Liquid) | Absorb with Vermiculite or Clay.[1] Do not use paper towels. | Paper towels increase surface area for flammable solvent evaporation; clay binds the chemical.[1] |
| Spill (Solid) | Wet-wipe or HEPA vacuum.[1] Avoid dry sweeping. | Prevents generation of bioactive dust/aerosols.[1][5] |
Regulatory Classification (RCRA)[1]
While this specific isomer may not have a unique "P-List" or "U-List" code, it is regulated by characteristic:
-
Ignitability (D001): If dissolved in flammable solvents (Flash point < 60°C).
-
Corrosivity (D002): If the pH of the aqueous solution is > 12.5 (possible for concentrated free base).
-
Toxicity: Due to its bioactive nature, it must be treated as Toxic Waste regardless of specific RCRA listing to comply with "Cradle-to-Grave" liability standards.
Final Disposition: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
American Chemical Society. (2023). Chemical Incompatibility and Segregation. ACS Chemical Safety. [Link]
-
PubChem. (n.d.). Piperidine Safety Data Sheet (General Analog Reference). National Library of Medicine. [Link]
Personal protective equipment for handling 2-Phenyl-2-(piperidin-1-yl)ethanamine
Topic: Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Safety Summary: The "Unknown Potency" Protocol
Immediate Action Required: Treat 2-Phenyl-2-(piperidin-1-yl)ethanamine as a High Potency Active Pharmaceutical Ingredient (HPAPI) and a Corrosive Amine .[1][2]
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this specific isomer may be sparse in public registries, its structural pharmacophore—a phenethylamine scaffold substituted with a piperidine ring—triggers two critical safety alerts:
-
CNS Activity: Structural analogs (e.g., Diphenidine, Ephenidine) are potent NMDA receptor antagonists.[1][2] Inhalation or transdermal absorption may cause dissociation, hypertension, or respiratory depression.[1][2]
-
Chemical Corrosivity: The free base amine functionality presents a risk of severe skin burns and permanent eye damage (Category 1B Skin Corrosion).
The Golden Rule: In the absence of a specific Occupational Exposure Limit (OEL), you must default to Occupational Exposure Band (OEB) 4 containment strategies (
Hazard Identification & Risk Assessment
Before selecting PPE, you must understand the mechanism of hazard. This is not just about compliance; it is about preventing bioavailability.
| Hazard Class | Structural Cause | Biological Impact | Operational Implication |
| Corrosive (pH > 11) | Primary amine tail + Piperidine ring | Saponification of skin lipids; permanent corneal opacity.[1] | Eye protection is non-negotiable. Standard safety glasses are insufficient for liquid handling. |
| Systemic Toxicity | Lipophilic Phenyl + Piperidine rings | Rapid transdermal absorption; Blood-Brain Barrier (BBB) penetration.[1][2] | Glove permeation is the weak link. Lipophilic amines permeate nitrile rapidly. |
| Respiratory Sensitizer | Reactive amine moiety | Potential for occupational asthma or acute bronchospasm. | Zero-inhalation policy. All powders must be handled in a filtered enclosure. |
The PPE Shield: Matrix & Specifications
This matrix is designed for OEB 4 handling standards. Do not deviate without a documented risk assessment.
PPE Selection Logic
| Body Zone | Standard Operation (Weighing/Transfer < 1g) | High-Risk Operation (Synthesis/Spill Cleanup > 1g) | Technical Rationale |
| Hand Protection | Double Gloving Required: 1. Inner: Nitrile (Accelerator-free, 4 mil)2.[1][2] Outer: Nitrile (Long cuff, 6-8 mil) | Laminate Barrier Required: 1. Inner: Nitrile2.[3][4] Middle: Silver Shield® / North Silvers® (EVOH)3.[1][2] Outer: Nitrile (for dexterity) | Lipophilic amines can permeate standard nitrile in <15 mins.[1] Laminate films (EVOH) provide >8 hours breakthrough time against amines.[1][2] |
| Respiratory | Engineering Control Primary: Handle inside Class II BSC or Vented Balance Enclosure.Backup: N95/FFP3 Mask. | PAPR (Powered Air Purifying Respirator): Required if handling outside a hood or cleaning spills.Filter:[1][2] HEPA + Organic Vapor (OV) cartridge.[1][2] | Amine vapors are heavier than air but can aerosolize during weighing. OV cartridges neutralize basic vapors. |
| Eye/Face | Chemical Goggles: Indirect venting (prevent splash entry).[1][2] | Full Face Shield: Worn over goggles during liquid extraction or high-pressure chromatography.[1] | Alkaline burns are insidious; they penetrate deeper than acid burns before pain is felt. |
| Body | Lab Coat: Tyvek® (Polyethylene) or similar non-woven, low-linting material.[1][2] Closed front. | Coverall: Tychem® C or equivalent (impervious to liquid splash).[1] Double sleeve coverage (taped).[1][2] | Cotton coats absorb amines, creating a secondary exposure source against the skin. |
Operational Protocol: Step-by-Step Handling
Phase A: Preparation (The "Clean" Zone)[2]
-
Verification: Check the Magnehelic gauge on your Fume Hood or Biological Safety Cabinet (BSC). Target face velocity: 0.5 m/s (100 fpm) .[1][2]
-
Glove Check: Inflate nitrile gloves with air to check for pinholes before donning.
-
Neutralizer Prep: Prepare a beaker of 10% Citric Acid or Dilute Acetic Acid . This is your immediate decon agent for tools, not skin (use water for skin).[1][2]
Phase B: Active Handling (The "Hot" Zone)
Goal: Prevent aerosolization and surface contamination.[2]
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Charged amine powders "fly" and settle on wrists/cuffs.
-
The "Wet" Transfer: If possible, dissolve the solid in solvent (e.g., methanol or DCM) immediately within the weighing vessel before transferring to the reaction flask. Handling liquids is safer than handling dusts.
-
Tool Management: Do not remove spatulas or pipettes from the hood. Dispose of them in a solid waste container inside the hood.
Phase C: De-Gowning (The Critical Failure Point)
Most exposures occur here due to cross-contamination.[2]
Figure 1: Safe De-gowning Sequence to prevent secondary exposure.
Emergency & Disposal Procedures
Spill Response (< 100 mg)
-
Evacuate the immediate area.
-
Don PPE: Double nitrile gloves, goggles, and N95/P3 respirator.[1]
-
Neutralize: Cover the spill with vermiculite or sand mixed with citric acid (dry powder) or spray with dilute acetic acid.
-
Collect: Scoop into a hazardous waste jar labeled "Alkaline Toxic Waste."
-
Clean: Wipe area with water, then methanol, then water again.[1]
Waste Disposal
-
Segregation: Do NOT mix with acidic waste streams (risk of exotherm) or oxidizers (risk of reaction).[1][2]
-
Labeling: Must be labeled: "Contains this compound. TOXIC. CORROSIVE. CNS ACTIVE."
References
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Centers for Disease Control and Prevention (CDC). (2019).[1] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. NIOSH. [Link][1][2]
-
European Chemicals Agency (ECHA). (n.d.).[1] Guidance on the safe use of chemicals (Specific focus on Skin Corrosion 1B). [Link][1][2]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
